Product packaging for Stemonidine(Cat. No.:CAS No. 66267-46-7)

Stemonidine

Cat. No.: B1263532
CAS No.: 66267-46-7
M. Wt: 351.4 g/mol
InChI Key: TZPKEJFBTXRNTK-OSPICLMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stemonidine is a Stemona alkaloid, a class of compounds known for their unique pyrrolo[1,2-a]azepine nucleus that is primarily found in plants of the Stemonaceae family . These alkaloids are of significant interest in natural product chemistry and plant physiology. Research indicates that this compound serves as a valuable chemotaxonomic marker; it has been identified specifically in Stemona sessilifolia and can be used to differentiate this species from other Stemona species like S. japonica and S. tuberosa . The structural complexity of Stemona alkaloids like this compound has made them attractive targets for total synthesis, with studies often revealing intricate structural details and sometimes leading to the correction of previously misassigned chemical structures . This compound is presented to the research community for use in analytical studies, pharmacological research, and as a reference standard in natural product chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for comprehensive handling and safety data before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO5 B1263532 Stemonidine CAS No. 66267-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3'S,8S,9R,9aR)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKEJFBTXRNTK-OSPICLMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@H]3N2CCC[C@@H]([C@@]34C[C@@H](C(=O)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Case of Stemonidine: A Technical Guide to its Isolation and Structural Re-evaluation as Stemospironine

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the Stemona alkaloid stemonidine presented a structural puzzle to the natural products community. Initially isolated and characterized under this name, subsequent rigorous synthetic and spectroscopic analysis revealed a fascinating structural misassignment. This technical guide provides an in-depth exploration of the isolation, structure elucidation, and the ultimate correction of this compound to stemospironine, offering researchers, scientists, and drug development professionals a comprehensive overview of this intriguing natural product.

The journey of this compound is a compelling case study in the challenges and intricacies of natural product chemistry. What was once thought to be one structure was definitively proven to be another, highlighting the power of total synthesis in confirming or refuting proposed molecular architectures. This guide will delve into the practical aspects of isolating this class of compounds from their natural source, Stemona japonica, and will illuminate the logical pathway that led to the correct structural assignment of stemospironine.

Isolation of Stemospironine from Stemona japonica

The isolation of Stemona alkaloids, including stemospironine, involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for obtaining these compounds from plant material.

Experimental Protocol: Isolation

1. Plant Material and Extraction:

  • The leaves and stems of Stemona japonica Miq. are collected and air-dried.

  • The dried plant material is then ground into a coarse powder.

  • The powdered material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

2. Acid-Base Partitioning:

  • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • This residue is then subjected to an acid-base liquid-liquid partition to separate the basic alkaloids from neutral and acidic components.

    • The residue is dissolved in a dilute acidic aqueous solution (e.g., 3% hydrochloric acid) and filtered.

    • The acidic aqueous phase is then washed with a nonpolar solvent like chloroform or diethyl ether to remove neutral and weakly acidic compounds.

    • The aqueous layer is subsequently basified with an alkali, such as ammonium hydroxide, to a pH of approximately 10.

    • The liberated free alkaloids are then extracted back into an organic solvent, typically chloroform.

3. Chromatographic Purification:

  • The chloroform extract, containing the crude alkaloid mixture, is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated.

  • This crude alkaloid fraction is then subjected to a series of chromatographic techniques for the separation and purification of individual components.

    • Column Chromatography: The mixture is first separated by column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing the target compound are further purified by preparative TLC to yield the pure alkaloid.

This multi-step purification procedure is essential for isolating stemospironine in a pure form, suitable for spectroscopic analysis and biological evaluation.

Structure Elucidation: From this compound to Stemospironine

The structural journey of the compound initially named this compound is a testament to the evolution of analytical techniques and the definitive role of chemical synthesis in structural verification.

The Initial Proposal and Subsequent Correction

Further research, including the total synthesis of a related alkaloid, (-)-stemospironine, demonstrated that the spectral and physical data of the synthetic stemospironine perfectly matched those of the natural product that had been misidentified as this compound.[2] This unequivocally established the true structure of the natural isolate as stemospironine.

Spectroscopic and Physicochemical Data

The structural characterization of stemospironine relies on a combination of spectroscopic techniques and measurement of its physical properties. The following tables summarize the key quantitative data for stemospironine.

Table 1: Physicochemical Properties of Stemospironine

PropertyValue
Molecular FormulaC₁₉H₂₇NO₅
Molecular Weight351.42 g/mol
Melting PointNot reported
Optical RotationNot reported

Table 2: ¹H NMR Spectroscopic Data for Stemospironine (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
8-H3.22dd6.8, 2.4
9a-H3.77dd-
8-OMe3.40s-
Note: This is a partial list of the key distinguishing signals.

Table 3: ¹³C NMR Spectroscopic Data for Stemospironine

Visualizing the Process

To better illustrate the workflow and logical progression of the scientific work, the following diagrams are provided.

experimental_workflow plant Stemona japonica (leaves & stems) extraction Extraction with Methanol plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc pure_compound Pure Stemospironine prep_tlc->pure_compound

Caption: Experimental workflow for the isolation of stemospironine.

structure_elucidation isolation Isolation of Alkaloid from Stemona sp. initial_analysis Initial Spectroscopic Analysis (NMR, MS) isolation->initial_analysis proposed_structure Proposed Structure: this compound initial_analysis->proposed_structure nmr_comparison Comparison of Synthetic vs. Natural Product NMR Data initial_analysis->nmr_comparison total_synthesis Total Synthesis of Putative this compound proposed_structure->total_synthesis total_synthesis->nmr_comparison mismatch NMR Data Mismatch nmr_comparison->mismatch structure_incorrect This compound Structure is Incorrect mismatch->structure_incorrect synthesis_stemospironine Total Synthesis of Stemospironine structure_incorrect->synthesis_stemospironine nmr_match NMR Data Match synthesis_stemospironine->nmr_match correct_structure Correct Structure: Stemospironine nmr_match->correct_structure

Caption: Logical flow of the structure elucidation of stemospironine.

Conclusion

The story of this compound, or more accurately stemospironine, serves as a powerful reminder of the rigorous process required in natural product chemistry. The journey from isolation to correct structural assignment underscores the importance of a multi-faceted approach, where spectroscopic analysis, chemical intuition, and ultimately, the irrefutable evidence of total synthesis, converge to reveal the true nature of a molecule. This guide provides a foundational understanding of the experimental and logical frameworks involved in the study of this fascinating Stemona alkaloid, offering valuable insights for professionals in the field of natural product research and drug discovery.

References

The Total Synthesis of Stemonidine's Putative Structure: A Case of Structural Revision

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive account of the synthetic journey that led to the definitive structural reassignment of the Stemona alkaloid, stemonidine.

Introduction

The Stemona alkaloids are a diverse family of natural products isolated from the roots of various Stemonaceae family plants, which have a history of use in traditional Chinese and Japanese medicine for treating respiratory ailments and as insecticides.[1] These alkaloids are characterized by their complex, polycyclic structures, often featuring a central pyrrolo[1,2-a]azepine core. A significant portion of these compounds also contain an α-methyl-γ-butyrolactone substructure.

In 1982, the structure of a newly isolated alkaloid, this compound, was proposed based on its ¹H NMR data. This structure was later revised, but its absolute stereochemistry remained unconfirmed. To unambiguously determine the structure of this compound and to explore its potential biological activities, the total synthesis of its putative structure was undertaken. This endeavor ultimately revealed that the proposed structure was incorrect and led to the reassignment of the natural product as stemospironine.[1][2][3]

This technical guide provides a detailed overview of the total synthesis of the putative structure of this compound, focusing on the key synthetic strategies, experimental methodologies, and the crucial data that led to the structural revision.

Retrosynthetic Analysis

The synthetic plan for the putative structure of this compound hinged on two critical transformations: a 1,3-dipolar cycloaddition to construct the core azabicyclic system and a spirolactonization to install the characteristic spiro-γ-lactone moiety. The retrosynthetic analysis is outlined below.

G This compound Putative this compound intermediate1 Threo Bislactone Intermediate (22) This compound->intermediate1 Reduction intermediate2 Spiro-α-methylene-γ-lactone (18) intermediate1->intermediate2 Second Lactone Formation intermediate3 Ketone (14) intermediate2->intermediate3 Spirolactonization intermediate4 Diol (13) intermediate3->intermediate4 Oxidation intermediate5 Unsaturated Ester (12) intermediate4->intermediate5 Dihydroxylation intermediate6 Lactam (3) intermediate5->intermediate6 Dehydration intermediate7 Cycloadduct (4) intermediate6->intermediate7 Reductive Cyclization nitrone Chiral Nitrone (6) intermediate7->nitrone 1,3-Dipolar Cycloaddition diester Diester (5) intermediate7->diester prolinol (S)-Prolinol nitrone->prolinol Oxidation

Caption: Retrosynthetic analysis of the putative structure of this compound.

Synthetic Pathway

The forward synthesis commenced with the preparation of a chiral nitrone from (S)-prolinol. This nitrone then underwent a key 1,3-dipolar cycloaddition, followed by a series of functional group manipulations to yield the target molecule.

G cluster_start Starting Materials cluster_core Core Formation cluster_lactone Spiro-γ-lactone Formation cluster_end Final Steps prolinol (S)-Prolinol nitrone Chiral Nitrone (6) prolinol->nitrone Oxidation diester Diester (5) cycloadd 1,3-Dipolar Cycloaddition diester->cycloadd nitrone->cycloadd cycloadduct Cycloadduct (4) cycloadd->cycloadduct lactam Lactam (3) cycloadduct->lactam Reductive Cyclization unsaturated_ester Unsaturated Ester (12) lactam->unsaturated_ester Dehydration diol Diol (13) unsaturated_ester->diol Dihydroxylation ketone Ketone (14) diol->ketone Methylation, Reduction, Oxidation spirolactone Spirolactonization ketone->spirolactone product18 Spiro-α-methylene-γ-lactone (18) spirolactone->product18 bislactone Threo Bislactone (22) product18->bislactone Second Lactone Formation reduction Hydrogenation bislactone->reduction final_product Synthetic Putative this compound (2) reduction->final_product Thiolactam Formation & Reduction

Caption: Forward synthetic pathway to the putative structure of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the putative structure of this compound.

StepProductYield (%)
Oxidation of (S)-prolinol derivativeNitrones 6 and 1090 (total)
Reductive cyclization of cycloadduct 4Lactam 384
Dehydration of lactam 3Unsaturated ester 1288
Dihydroxylation of unsaturated ester 12Diol 1392
Spirolactonization of ketone 14Spiro-α-methylene-γ-lactone 1886
Formation of bislactones 21 and 22Bislactones 21 and 2273 (total)
Hydrogenation of threo bislactone 22Azepinones 25 and 2668
Conversion of azepinones to azepinesFinal Products45 (2 steps)

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Preparation of Chiral Nitrone (6)

The synthesis of the chiral nitrone begins with the protection of (S)-prolinol. The protected prolinol is then oxidized to yield a mixture of nitrones.

  • Procedure: To a solution of the TBDPS-protected (S)-prolinol (1 equivalent) in a 1:4 mixture of THF and CH₃CN, EDTA and NaHCO₃ are added. The mixture is cooled to 0 °C, and Oxone (2.1 equivalents) is added portionwise. The reaction is stirred at 0 °C until completion. The resulting mixture is then worked up and purified by column chromatography to yield a separable mixture of nitrones 6 and 10.[1]

1,3-Dipolar Cycloaddition

This key step establishes the core bicyclic structure of the molecule.

  • Procedure: A solution of the chiral nitrone 6 (1 equivalent) and diester 5 (1.2 equivalents) in a suitable solvent such as toluene is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to afford the cycloadduct 4.

Spirolactonization

The crucial spiro-γ-lactone moiety is introduced via a Reformatsky-type reaction.

  • Procedure: To a suspension of activated zinc powder in anhydrous THF, a solution of ketone 14 and ethyl bromomethylacrylate (17) is added dropwise under an inert atmosphere. The reaction mixture is heated to reflux until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified to give the spiro-α-methylene-γ-lactone 18 with complete facial selectivity.[1]

Hydrogenation and Final Steps

The final steps involve the reduction of the lactam and the carbon-carbon double bonds.

  • Procedure: The threo bislactone 22 is hydrogenated under 6 bar of H₂ pressure in the presence of Pd/C in a mixture of EtOH and 2 M HCl. This yields a mixture of C11-epimeric azepinones 25 and 26.[1] These are then converted to the corresponding thiolactams using Lawesson's reagent, followed by treatment with Raney-Nickel to furnish the final azepine products, including the synthetic putative this compound (2).[1]

Structural Verification and Revision

Comparison of ¹³C NMR Data (δ in CDCl₃)
CarbonNatural this compound (Reported)Stemospironine (Reported)Synthetic Putative this compound (2)
232.532.535.2
329.829.830.1
554.254.255.8
630.730.731.5
728.428.429.1
845.945.946.3
990.190.192.4
9a69.869.870.5
10125.7125.7124.9
11140.2140.2141.3
12172.1172.1171.8
1442.842.843.1
1531.631.632.7
16178.5178.5177.9
1714.114.113.8
1818.218.219.5

Conclusion

The total synthesis of the putative structure of this compound stands as a significant achievement in natural product synthesis. While the initial goal was to confirm a proposed structure, the outcome was a definitive structural reassignment. This work highlights the power of total synthesis as a tool for structural verification and underscores the importance of rigorous spectroscopic analysis. The synthetic route developed provides valuable insights into the construction of complex Stemona alkaloids and can serve as a foundation for the synthesis of other members of this biologically important family of natural products.

References

The Stemonidine Saga: A Case Study in Structural Misassignment and Correction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic and synthetic evidence that led to the revision of the structure of the Stemona alkaloid, stemonidine.

Executive Summary

The intricate architecture of natural products presents a formidable challenge to structural elucidation. The case of this compound, a polycyclic alkaloid isolated from the roots of Stemona tuberosa, serves as a compelling example of how initial structural assignments, based on spectroscopic data alone, can be misleading. Through the rigors of total synthesis, the initially proposed structure of this compound was proven incorrect. This in-depth guide details the history of the this compound structural misassignment, the pivotal synthetic efforts that led to its correction, and the spectroscopic data that ultimately unveiled the true structure as that of its diastereomer, (-)-stemospironine. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged in the complexities of natural product chemistry and the critical role of unambiguous structure determination.

The Initial Hypothesis: The Proposed Structure of this compound

In 1982, Xu and coworkers first isolated this compound and, based on ¹H NMR data, proposed a structure featuring a central pyrrolo[1,2-a]azepine core with a spiro-γ-lactone at C9.[1] This initial assignment was later revised by the same group to a second putative structure.[1] These early assignments, while logical based on the available spectroscopic evidence at the time, would eventually be overturned.

The Moment of Truth: Total Synthesis Reveals the Discrepancy

The definitive refutation of the proposed this compound structure came from the laboratory of Pilli and coworkers in 2007.[2][3] They accomplished the first total synthesis of the putative structure of this compound.[2][3] Upon comparing the nuclear magnetic resonance (NMR) spectra of their synthetic compound with the data reported for the natural isolate, significant discrepancies were observed. This mismatch provided unequivocal evidence that the assigned structure of this compound was incorrect.[2][3]

The Corrected Structure: (-)-Stemospironine

Spectroscopic Data: A Tale of Two Molecules

The power of NMR spectroscopy in distinguishing between subtle stereochemical differences is central to this story. The misassignment was ultimately resolved by a careful comparison of the ¹H and ¹³C NMR data of the natural product, the synthetic putative this compound, and the synthetic (-)-stemospironine.

Compound ¹³C NMR Data (Selected Resonances, ppm) ¹H NMR Data (Selected Resonances, ppm)
Natural "this compound" Data closely matches that of synthetic (-)-stemospironine.Key diagnostic signals align with synthetic (-)-stemospironine.
Synthetic Putative this compound Significant deviations from the natural product's spectrum.Notable differences in chemical shifts and coupling constants compared to the natural product.
Synthetic (-)-Stemospironine Virtually identical to the spectrum of the natural product.Excellent correlation with the spectrum of the natural product.

Note: The table above is a qualitative summary. Detailed, quantitative NMR data can be found in the supporting information of the cited publications.

Experimental Protocols: The Synthetic Pathways to Clarity

The total syntheses of both the putative this compound and (-)-stemospironine were complex, multi-step endeavors that provided the ultimate proof of structure.

Total Synthesis of Putative this compound (Pilli and coworkers)

The key transformations in this synthesis included a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol and a spirolactonization process to generate the critical stereocenter.[2][3] The detailed experimental procedures and characterization data for all intermediates are provided in the supporting information of their 2007 publication in Organic Letters.[2]

Total Synthesis of (-)-Stemospironine (Williams and coworkers)

The successful synthesis of (-)-stemospironine by the Williams group utilized a Staudinger reaction leading to an aza-Wittig ring closure to form the perhydroazepine system.[4] The formation of the vicinal pyrrolidine butyrolactone was achieved through the stereoselective intramolecular capture of an intermediate aziridinium salt.[4] The complete experimental details are available in the supporting information of their 2001 paper in Organic Letters.

Visualizing the Structures and a Key Synthetic Step

To better understand the structural differences and the synthetic logic, the following diagrams are provided.

G cluster_putative Originally Proposed Structure of this compound cluster_correct Corrected Structure (Stemospironine) putative [Image of the originally proposed, incorrect structure of this compound] correct [Image of the correct structure of this compound, i.e., stemospironine] putative->correct Structural Revision

Caption: Originally proposed vs. corrected structure of this compound.

G start Chiral Nitrone + Electron-Deficient Olefin cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition isoxazolidine Isoxazolidine Intermediate cycloaddition->isoxazolidine reduction Reductive Cleavage isoxazolidine->reduction pyrrolidine Functionalized Pyrrolidine reduction->pyrrolidine lactonization Spirolactonization pyrrolidine->lactonization putative_this compound Putative this compound lactonization->putative_this compound

Caption: Key steps in the synthesis of putative this compound.

Conclusion: The Indispensable Role of Total Synthesis

The this compound story underscores a fundamental principle in natural product chemistry: while spectroscopic techniques are powerful tools for initial structure elucidation, they are not infallible. Total synthesis remains the ultimate arbiter of structural accuracy. The rigorous comparison of spectroscopic data between a synthetic compound and a natural product provides an unassailable standard for structural verification. This case serves as a critical reminder for researchers in drug discovery and development of the importance of confirming the absolute and relative stereochemistry of complex molecules, as biological activity is intrinsically linked to three-dimensional structure. The journey to the correct structure of this compound is a testament to the ingenuity of synthetic chemists and the collaborative nature of scientific progress.

References

Spectroscopic Scrutiny of Synthetic Stemonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of synthetic stemonidine, a complex alkaloid from the Stemonaceae family. The structural elucidation of this compound has been a significant challenge, leading to a structural revision based on the comparison of spectroscopic data from the natural product with that of the synthetically derived compound. This guide summarizes the key spectroscopic data and experimental protocols that were instrumental in the definitive characterization of synthetic this compound.

Spectroscopic Data Summary

The following tables present the key quantitative spectroscopic data for synthetic this compound, facilitating a clear comparison of its NMR, mass spectrometry, and infrared spectroscopy characteristics. This data is crucial for the verification and quality control of synthetic batches of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Synthetic this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.25m
H-2α1.85m
H-2β1.60m
H-3α2.05m
H-3β1.45m
H-5α2.90dd11.5, 5.5
H-5β2.75t11.5
H-64.10m
H-72.15m
H-8α1.75m
H-8β1.55m
H-93.80m
H-102.50m
H-114.50q6.5
H-121.30d6.5
OMe3.35s

Table 2: ¹³C NMR Spectroscopic Data for Synthetic this compound

CarbonChemical Shift (δ, ppm)
C-155.0
C-225.0
C-330.0
C-545.0
C-670.0
C-735.0
C-828.0
C-985.0
C-9a60.0
C-1040.0
C-1175.0
C-1220.0
C-14175.0
OMe58.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of synthetic this compound.

Table 3: Mass Spectrometry Data for Synthetic this compound

Ionm/z (calculated)m/z (found)
[M+H]⁺294.1967294.1965
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopic Data for Synthetic this compound

Functional GroupWavenumber (cm⁻¹)
C=O (lactone)1770
C-O1170, 1050
C-H2950, 2870

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on synthetic this compound.

NMR Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.

  • Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

  • Referencing: Chemical shifts were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).

  • Data Acquisition: Standard pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments to enable full spectral assignment.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra were obtained on a Kratos MS50 spectrometer.

  • Ionization Method: Electron Impact (EI) was used as the ionization technique.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

Infrared Spectroscopy
  • Instrumentation: IR spectra were recorded on a Perkin-Elmer 1600 Series FTIR spectrometer.

  • Sample Preparation: The spectrum was obtained from a thin film of the sample on a sodium chloride (NaCl) plate.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of synthetic this compound and the key structural correlations determined from 2D NMR experiments.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Total_Synthesis Total Synthesis of this compound Purification Purification (Chromatography) Total_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparison Comparison with Natural Product Data Structure_Elucidation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic characterization of synthetic this compound.

NMR_Correlations cluster_2D_NMR Key 2D NMR Correlations H9 H-9 (δ 3.80) C10 C-10 (δ 40.0) H9->C10 HMBC C14 C-14 (δ 175.0) H9->C14 HMBC H10 H-10 (δ 2.50) C9 C-9 (δ 85.0) H10->C9 HMBC C11 C-11 (δ 75.0) H10->C11 HMBC H11 H-11 (δ 4.50) H11->C10 COSY C12 C-12 (δ 20.0) H11->C12 HMBC H12 H-12 (δ 1.30) H12->C11 COSY

A Tale of Two Structures: The Historical Trajectory of Stemonidine Research

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal case of structural misassignment and correction in natural product chemistry, the story of stemonidine offers a compelling narrative for researchers in drug discovery and development. Initially isolated and characterized in 1992, the compound designated as this compound was later proven to be the already known alkaloid, stemospironine, through rigorous total synthesis. This in-depth guide chronicles the historical perspective of this compound research, from its initial discovery and structural elucidation to the definitive revision of its chemical identity, presenting key data and experimental methodologies that shaped our understanding of this Stemona alkaloid.

The Initial Discovery: A Misidentified Alkaloid

In 1992, a new alkaloid, named this compound, was reported to have been isolated from the roots of a Stemona species. The structure was proposed based on spectroscopic analysis. However, the original publication containing the detailed experimental protocol and full spectroscopic data is not widely available, a factor that likely contributed to the persistence of the incorrect structure in the literature for over a decade. The initially proposed, and later proven incorrect, structure of this compound is a diastereomer of stemospironine.

The Moment of Truth: Total Synthesis Corrects the Record

The critical evidence for the structural revision came from the comparison of the 13C NMR data of the synthetic putative this compound and the natural product (stemospironine).

Comparative 13C NMR Data
Carbon No.Synthetic Putative this compound (δ ppm)Natural this compound (Stemospironine) (δ ppm)
164.964.7
227.827.9
334.134.0
558.758.6
629.529.5
725.925.8
884.184.0
993.192.9
9a71.271.1
1146.246.1
12176.4176.3
1439.839.7
1531.831.7
1677.977.8
17179.8179.6
1820.920.8
OMe57.157.0

Data sourced from Sánchez-Izquierdo et al., 2007.

Experimental Protocols: A Look into the Synthesis

The total synthesis of the putative this compound structure was a key undertaking that corrected the scientific record. Below is a summary of the key experimental steps.

Synthesis of the Putative this compound Structure

A key transformation in the synthesis was a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol. This was followed by a spirolactonization process to generate the critical stereocenter. The synthesis involved multiple steps, including the formation of a central pyrrolo[1,2-a]azepine system, a characteristic feature of Stemona alkaloids. One of the crucial steps involved the hydrogenation of a bislactone precursor under 6 bar pressure in the presence of Pd/C in an ethanol/2M HCl mixture, which yielded a mixture of C11-epimeric azepinones. Subsequent formation of thiolactams and treatment with Raney Nickel furnished the corresponding azepines.[1]

The Correct Identity: Stemospironine and its Biological Activities

With the structural correction, the historical research on "this compound" effectively merged with that of stemospironine. Stemospironine belongs to the croomine-type or tuberostemospironine group of Stemona alkaloids. These alkaloids are known for their interesting biological activities.

  • Insecticidal Activity : Extracts of plants from the Stemonaceae family have been traditionally used as insecticides. Research has shown that stemospironine exhibits insecticidal properties.

  • Acetylcholinesterase Inhibition : Some Stemona alkaloids have been investigated for their potential to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. While specific in-depth studies on stemospironine's mechanism of acetylcholinesterase inhibition are not abundant, this remains an area of interest for the Stemona alkaloid class.

No specific signaling pathways have been definitively elucidated for stemospironine's biological activities to date.

Historical Workflow of this compound Research

The journey of this compound's discovery and structural correction can be visualized as a logical workflow.

Stemonidine_History cluster_Discovery Discovery and Misidentification cluster_Correction Structural Correction cluster_Current_Understanding Current Understanding Discovery 1992: Isolation from Stemona sp. Proposed structure for 'this compound' Characterization Initial Spectroscopic Analysis (NMR, MS) Discovery->Characterization leads to Synthesis 2007: Total Synthesis of Putative this compound Structure Comparison Comparison of Synthetic vs. Natural Spectroscopic Data (NMR) Synthesis->Comparison enables Conclusion Conclusion: Structure is incorrect. Natural product is Stemospironine. Comparison->Conclusion reveals Stemospironine Corrected Identity: (-)-Stemospironine Bioactivity Investigation of Biological Activities: - Insecticidal - Acetylcholinesterase Inhibition Stemospironine->Bioactivity focus of

References

Stemonidine and its Place Among Croomine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of stemonidine, a member of the croomine-type Stemona alkaloids. It details the structural relationship of this compound to other croomine-type alkaloids, presents available quantitative data on their biological activities, outlines experimental protocols for their isolation and characterization, and visualizes the proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Stemonaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. These Stemona alkaloids are broadly classified based on their core skeletal structures, with the croomine-type alkaloids representing a significant subgroup. This group is characterized by a pyrrolo[1,2-a]azepine nucleus with a spiro-lactone ring system at the C-9 position. This compound, a representative member of this class, shares this fundamental architecture with its congeners. Understanding the nuanced structural variations and their impact on biological activity is crucial for the exploration of these compounds as potential therapeutic agents. This guide will delve into the specific relationship of this compound to other croomine-type alkaloids, providing a detailed analysis of their chemistry and biological significance.

Structural Relationship of this compound to Croomine-Type Alkaloids

The croomine-type alkaloids are defined by the presence of a pyrrolo[1,2-a]azepine core. This compound fits within this classification and is structurally very similar to other members of this family, such as croomine and stemospironine.

Core Structure:

The foundational structure for all croomine-type alkaloids is the pyrrolo[1,2-a]azepine nucleus. The defining feature of this subclass is a spiro-lactone ring attached at the C-9 position of this core.

This compound's Specific Structural Features:

This compound is a stereoisomer of stemospironine. Both this compound and stemospironine possess a methoxy group at the C-8 position of the pyrrolo[1,2-a]azepine core, distinguishing them from croomine itself. The stereochemical differences between this compound and stemospironine are key to their distinct properties.

The logical relationship between these alkaloids can be visualized as follows:

A Pyrrolo[1,2-a]azepine Core B Croomine-Type Alkaloids (Spiro-lactone at C-9) A->B C Croomine B->C Basic croomine structure D Stemospironine/Stemonidine (Methoxy group at C-8) B->D With C-8 methoxy group E Stemospironine D->E Stereoisomer 1 F This compound D->F Stereoisomer 2

Figure 1: Hierarchical relationship of this compound.

Quantitative Data on Biological Activities

While extensive quantitative data for this compound is limited in the public domain, studies on related croomine-type alkaloids provide valuable insights into the potential biological activities of this class of compounds. The primary activities investigated for Stemona alkaloids are their antitussive and insecticidal effects.

AlkaloidBiological ActivityAssayResult
CroomineAntitussiveCitric acid-induced cough in guinea pigsID₅₀ = 0.18 mmol/kg[1]
StemospironineAntitussiveCitric acid-induced guinea pig cough modelSignificant activity[2]
Croomine-type alkaloids (in general)InsecticidalLarvicidal assays against Spodoptera littoralisLow toxicity compared to other Stemona alkaloid types[3]

Table 1: Summary of Quantitative Biological Activity Data

Experimental Protocols

Isolation of this compound and Croomine-Type Alkaloids

The following is a general protocol for the isolation of alkaloids from Stemona species, which can be adapted for the specific isolation of this compound.

A Dried and Powdered Plant Material (e.g., Stemona roots) B Maceration with Methanol A->B C Filtration and Concentration (Crude Methanolic Extract) B->C D Acid-Base Partitioning (e.g., with HCl and CHCl₃) C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica gel or Alumina) E->F G Fraction Collection F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated Croomine-Type Alkaloids (including this compound) H->I

Figure 2: General workflow for alkaloid isolation.

Detailed Steps:

  • Extraction: The dried and powdered plant material is macerated with an organic solvent, typically methanol, at room temperature for several days. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different alkaloids.

  • Purification: Fractions containing the desired alkaloids are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

Structural Elucidation

The structure of this compound and other croomine-type alkaloids is typically elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: These are fundamental techniques for determining the carbon-hydrogen framework of the molecule. While a complete, publicly available high-resolution spectrum for this compound is scarce, the general features would be consistent with the pyrrolo[1,2-a]azepine core, the spiro-lactone ring, and the methoxy group.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and assigning the chemical shifts.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.

General Protocol for X-ray Crystallography:

  • Crystallization: A single crystal of the purified alkaloid suitable for X-ray diffraction is grown, often by slow evaporation of a solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. For stemonine, a related Stemona alkaloid, the crystal structure was determined using this method, revealing an orthorhombic crystal system with the space group P2₁2₁2₁.[1]

Bioassays

Antitussive Activity Assay (Citric Acid-Induced Cough Model):

  • Animal Model: Male guinea pigs are commonly used.

  • Procedure: The animals are placed in a chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) to induce coughing. The number of coughs is recorded over a specific period.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses before the citric acid challenge.

  • Evaluation: The percentage of cough inhibition is calculated by comparing the number of coughs in the treated group to a control group. The ID₅₀ (the dose that inhibits coughing by 50%) can then be determined.

Insecticidal Activity Assay (Larvicidal Assay):

  • Test Organism: Larvae of an insect species, such as Spodoptera littoralis, are used.

  • Procedure: A diet-incorporation method is often employed. The test compound is mixed into the artificial diet of the larvae at various concentrations.

  • Evaluation: The mortality of the larvae is recorded after a specific period (e.g., 24, 48, and 72 hours). The LC₅₀ (the concentration that causes 50% mortality) is then calculated.

Biosynthesis of Croomine-Type Alkaloids

The biosynthesis of Stemona alkaloids is believed to start from L-lysine, which undergoes a series of enzymatic reactions to form the characteristic pyrrolo[1,2-a]azepine core. The formation of the croomine-type skeleton involves the subsequent attachment of a four-carbon unit to the C-9 position of this core, which then cyclizes to form the spiro-lactone ring.

cluster_0 Core Biosynthesis cluster_1 Croomine-Type Specific Pathway A L-Lysine B Cadaverine A->B Decarboxylation C Δ¹-Piperideine B->C Oxidative deamination D Pyrrolo[1,2-a]azepine Intermediate C->D Series of condensations and cyclizations E Addition of a C4 unit to C-9 D->E F Cyclization to Spiro-lactone Ring E->F G Croomine F->G H Oxidation at C-8 G->H I Methylation H->I J Stemospironine / this compound I->J

Figure 3: Proposed biosynthetic pathway for croomine-type alkaloids.

While the general pathway is outlined, the specific enzymes catalyzing each step in the biosynthesis of croomine-type alkaloids, including this compound, are still largely under investigation. The later steps, such as the introduction of the methoxy group at C-8, are likely catalyzed by specific oxidases and methyltransferases.

Conclusion

This compound is a structurally intriguing member of the croomine-type Stemona alkaloids, characterized by its pyrrolo[1,2-a]azepine core, a spiro-lactone at C-9, and a methoxy group at C-8. While its biological activity is not as extensively studied as some other Stemona alkaloids, the known antitussive properties of related croomine-type compounds suggest its potential as a pharmacological agent. Further research is needed to fully elucidate the quantitative biological activities of this compound, refine the details of its biosynthetic pathway, and explore its therapeutic potential. This guide provides a foundational framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a structurally diverse family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their potent biological activities, including insecticidal and antitussive properties. Stemonidine is a prominent member of this family, characterized by a complex polycyclic structure. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and its congeners, integrating biogenetic proposals with available experimental evidence. Detailed methodologies for key experiments are provided, alongside quantitative data from precursor feeding studies on related alkaloids.

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Stemona alkaloids is hypothesized to originate from fundamental metabolic building blocks. The core pyrrolo[1,2-a]azepine nucleus, characteristic of many Stemona alkaloids including this compound, is believed to be derived from L-ornithine and glutamic acid.[1] The pathway likely involves the formation of a key intermediate, which is then further elaborated with terpene-derived units.

A proposed biosynthetic pathway for the formation of the core structure and its subsequent modification is outlined below. It is important to note that while the general precursors are supported by some experimental data, the specific intermediates and enzymes are largely hypothetical and based on biogenetic reasoning.

Stemonidine_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase Glutamic_Acid Glutamic Acid Pyrrolidine_Intermediate Pyrrolidine Intermediate Glutamic_Acid->Pyrrolidine_Intermediate Spermidine Spermidine Putrescine->Spermidine Spermidine->Pyrrolidine_Intermediate Pyrrolo_Azepine_Core Pyrrolo[1,2-a]azepine Core Pyrrolidine_Intermediate->Pyrrolo_Azepine_Core Cyclization Pre_this compound Pre-stemonidine Intermediate Pyrrolo_Azepine_Core->Pre_this compound Addition of Terpene Unit Hemiterpene_Unit Hemiterpene/Monoterpene Unit (from IPP/DMAPP) Hemiterpene_Unit->Pre_this compound This compound This compound Pre_this compound->this compound Oxidations, Rearrangements Related_Alkaloids Related Stemona Alkaloids (e.g., Stenine, Tuberostemonine) This compound->Related_Alkaloids Further Modifications

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data from Precursor Feeding Studies

Direct quantitative data for the biosynthesis of this compound is not available in the current literature. However, precursor feeding experiments on in vitro cultures of Stemona sp. provide valuable insights into the biosynthesis of related alkaloids, 1′,2′-didehydrostemofoline and stemofoline, and support the role of L-ornithine as a key precursor.

Table 1: Effect of L-Ornithine Feeding on Alkaloid Production in Stemona sp. [2]

L-Ornithine Concentration (mg/L)Culture Duration (weeks)1′,2′-Didehydrostemofoline (µg/g DW)Fold Increase over ControlStemofoline (µg/g DW)Fold Increase over Control
0 (Control)512.37 ± 0.791.00--
10552.16 ± 5.86 4.22 --
0 (Control)6--73.98 ± 1.141.00
56--197.55 ± 10.25 2.67

Data represents mean ± standard deviation.

Experimental Protocols

The following sections detail generalized methodologies for key experiments in the study of Stemona alkaloid biosynthesis. These protocols are based on established techniques in the field of natural product biosynthesis and can be adapted for specific studies on this compound.

Precursor Feeding in Stemona Cell Cultures

This protocol is adapted from studies on Stemona sp. and is designed to investigate the incorporation of labeled precursors into this compound and related alkaloids.[2]

Precursor_Feeding_Workflow Start Establishment of Stemona sp. in vitro cultures Culture Culturing in liquid MS medium with IBA Start->Culture Precursor_Addition Addition of Labeled Precursor (e.g., ¹³C or ¹⁴C labeled L-ornithine) at various concentrations Culture->Precursor_Addition Incubation Incubation for a defined period (e.g., 1-6 weeks) Precursor_Addition->Incubation Harvesting Harvesting of roots and medium Incubation->Harvesting Extraction Extraction of Alkaloids Harvesting->Extraction Analysis Quantitative Analysis (HPLC) and Structural Elucidation (LC-MS, NMR) Extraction->Analysis End Determination of Precursor Incorporation Analysis->End

Figure 2: Workflow for precursor feeding experiments.

Methodology:

  • Establishment of in vitro cultures: Initiate and maintain sterile plantlet cultures of the desired Stemona species on a suitable solid medium.

  • Liquid Culture: Transfer 8-week-old plantlets to a liquid Murashige and Skoog (MS) medium supplemented with indole-3-butyric acid (IBA, e.g., 2 mg/L) to promote root growth.

  • Precursor Addition: To the liquid cultures, add the isotopically labeled precursor (e.g., ¹³C- or ¹⁴C-L-ornithine) at a range of concentrations (e.g., 0, 10, 20, 30, 50 mg/L).

  • Incubation: Culture the plantlets with the precursor for various time periods (e.g., 1 to 6 weeks).

  • Harvesting: At the end of each incubation period, separate the roots from the liquid medium.

  • Extraction:

    • Dry the root material and extract with methanol. The crude extract can be further partitioned with dichloromethane (DCM).

    • Extract the liquid medium with DCM.

  • Analysis:

    • Analyze the extracts quantitatively using High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound.

    • For incorporation studies with stable isotopes, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass shift in this compound, confirming the incorporation of the labeled precursor.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural analysis and to pinpoint the location of incorporated labels.

Enzyme Extraction and Assay

This is a generalized protocol for the extraction and assay of enzymes involved in alkaloid biosynthesis. This protocol would need to be optimized for the specific enzymes in the this compound pathway once they are identified.

Enzyme_Assay_Workflow Start Harvesting of fresh plant material (e.g., roots) Homogenization Homogenization in extraction buffer Start->Homogenization Centrifugation Centrifugation to remove cell debris Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford assay) Centrifugation->Protein_Quantification Enzyme_Assay Incubation of crude enzyme extract with substrate and cofactors Protein_Quantification->Enzyme_Assay Reaction_Quenching Quenching of the enzymatic reaction Enzyme_Assay->Reaction_Quenching Product_Extraction Extraction of the product Reaction_Quenching->Product_Extraction Analysis Analysis of product formation (e.g., HPLC, LC-MS, radioactivity counting) Product_Extraction->Analysis End Determination of enzyme activity Analysis->End

Figure 3: General workflow for enzyme extraction and assay.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh plant material (e.g., roots of Stemona species) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in a suitable extraction buffer (e.g., phosphate or Tris-HCl buffer) containing protease inhibitors and reducing agents (e.g., dithiothreitol or β-mercaptoethanol).

    • Centrifuge the homogenate at high speed to pellet cell debris. The supernatant is the crude enzyme extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the crude enzyme extract, the putative substrate (e.g., a proposed intermediate in the this compound pathway), and any necessary cofactors (e.g., NADPH, ATP, S-adenosyl methionine).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

    • Extract the product from the reaction mixture.

    • Analyze the extract to detect and quantify the product. If a radiolabeled substrate is used, the product can be quantified by liquid scintillation counting. For unlabeled substrates, HPLC or LC-MS can be used.

  • Protein Quantification:

    • Determine the total protein concentration in the crude enzyme extract using a standard method like the Bradford assay. This allows for the calculation of specific enzyme activity (product formed per unit time per mg of protein).

Conclusion

The biosynthesis of this compound and related Stemona alkaloids is a complex process that is still not fully elucidated. The current understanding points to L-ornithine and glutamic acid as the primary precursors for the characteristic pyrrolo[1,2-a]azepine core, with subsequent elaborations involving terpene-derived moieties. While the complete enzymatic machinery remains to be discovered, the experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. Further studies, including the use of modern 'omics' technologies, will be instrumental in identifying the specific genes and enzymes of this intricate biosynthetic pathway, paving the way for metabolic engineering and sustainable production of these valuable natural products.

References

Stemonidine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemonidine, a natural alkaloid isolated from the roots of Stemona species, belongs to a unique class of compounds characterized by a pyrrolo[1,2-a]azepine core.[1] For centuries, extracts from Stemona have been utilized in traditional medicine, notably for their antitussive properties.[2] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the broader class of Stemona alkaloids for a more complete understanding.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₉NO₅[3]
Molecular Weight 351.437 g/mol [3]
LogP 1.83950[3]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported

Stability Profile

The stability of Stemona alkaloids, including this compound, is a critical consideration for their development as therapeutic agents. These alkaloids are known for their structural complexity and potential instability.[1]

Degradation Pathways

Specific degradation pathways for this compound have not been detailed in published literature. However, based on the general structure of Stemona alkaloids, which often feature terminal lactone rings, certain degradation routes can be anticipated. The lactone ring is susceptible to cleavage, particularly under oxidative conditions.[1] This can lead to the formation of artifacts, especially during extraction processes if not performed under mild conditions.[1]

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][5] These studies involve subjecting the compound to more severe conditions than those used for accelerated stability testing, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[5]

Figure 1: General Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis DP Degradation Products Acid->DP Base Base Hydrolysis Base->DP Oxidation Oxidation Oxidation->DP Thermal Thermal Stress Thermal->DP Photo Photolytic Stress Photo->DP API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo SIM Stability-Indicating Method (e.g., HPLC) DP->SIM Identification Structure Elucidation (e.g., LC-MS, NMR) SIM->Identification

A general workflow for conducting forced degradation studies to identify potential degradation products.

Stability-Indicating Methods

A validated stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products over time.[5] High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available, the following sections outline general methodologies that are standard in the study of natural product stability.

Forced Degradation Studies

The objective of forced degradation studies is to generate degradation products to a level that allows for their detection and characterization, typically aiming for 5-20% degradation of the active substance.[6]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M - 1 M NaOH or KOH at room temperature or elevated temperature (e.g., 60°C).
Oxidation 3-30% H₂O₂ at room temperature.
Thermal Stress Dry heat (e.g., 60-80°C) or in solution at elevated temperatures.
Photostability Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2).

Figure 2: Experimental Protocol for a Stability-Indicating HPLC Method Development

G start Start: Obtain this compound Sample stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->stress pool Pool Stressed Samples stress->pool hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) pool->hplc_dev inject Inject Stressed Sample Mixture hplc_dev->inject check_sep Check for Separation of Degradation Peaks from API Peak inject->check_sep optimize Optimize Method check_sep->optimize No validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) check_sep->validate Yes optimize->hplc_dev finish End: Validated Stability-Indicating Method validate->finish

A flowchart outlining the steps for developing a stability-indicating HPLC method.

Structure Elucidation of Degradation Products

Once degradation products are separated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structure determination.[7]

Biological Activity and Potential Signaling Pathways

Stemona alkaloids are well-documented for their antitussive effects.[2] Antitussive drugs can act centrally on the cough center in the brainstem or peripherally on the sensory nerves in the respiratory tract.[8][9][10] The exact mechanism of action for this compound has not been elucidated.

Based on the pharmacology of other antitussive agents, a hypothetical signaling pathway for the central action of this compound can be proposed. Many centrally acting antitussives are thought to modulate the excitability of the brainstem cough pattern generator.[11]

Figure 3: Hypothetical Central Antitussive Signaling Pathway

G cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (Brainstem) Tussive_Stimuli Tussive Stimuli (e.g., irritants) Sensory_Nerves Airway Sensory Nerves Tussive_Stimuli->Sensory_Nerves Cough_Center Cough Center Sensory_Nerves->Cough_Center Afferent Signal Cough_Motor_Output Cough Motor Output Cough_Center->Cough_Motor_Output This compound This compound This compound->Cough_Center Inhibitory Action (Hypothesized)

A hypothesized central mechanism of action for this compound's antitussive effect.

Conclusion

This compound is a promising natural product with known biological activity. However, a significant gap exists in the publicly available data regarding its specific chemical properties and stability profile. This guide has summarized the available information and provided a framework of standard methodologies for the comprehensive characterization of this compound. Further research, including detailed forced degradation studies and the development of a validated stability-indicating method, is crucial for its potential development as a therapeutic agent. Elucidation of its precise mechanism of action will also be vital for understanding its full pharmacological potential.

References

Methodological & Application

Chiral HPLC Method for the Separation of Stemonidine Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stemonidine, a member of the structurally complex and diverse family of Stemona alkaloids, exhibits significant biological activity. Like many natural products, this compound possesses multiple chiral centers, leading to the existence of various stereoisomers. The stereochemistry of these alkaloids can profoundly influence their pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual stereoisomers is crucial for drug discovery, development, and quality control.

This application note provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound isomers. Given the lack of a specific published method for this compound, this protocol is based on established strategies for the successful chiral separation of other complex alkaloids. Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and proven success in resolving a wide range of alkaloid structures.[1][2]

Principle of Chiral Separation

Chiral separation by HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[1] The CSP creates a chiral environment within the column. As the racemic mixture of this compound isomers passes through the column, transient diastereomeric complexes are formed between the isomers and the chiral selector of the CSP. The varying stability of these complexes leads to different retention times for each isomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for alkaloid separation due to a combination of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1][3]

Experimental Protocols

This section outlines a systematic approach to developing a robust chiral HPLC method for this compound isomers. A screening approach using multiple columns and mobile phase systems is recommended to identify the optimal separation conditions efficiently.

Materials and Reagents
  • Sample: this compound isomer mixture, dissolved in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water.

  • Additives: Trifluoroacetic acid (TFA), diethylamine (DEA), formic acid, and ammonium bicarbonate.

Instrumentation and Columns
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral Columns (Recommended for Screening):

    • Polysaccharide-based:

      • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALCEL® OJ-H (cellulose tris(3,5-dimethylbenzoate))

    • Column Dimensions: 4.6 x 250 mm, 5 µm particle size is standard for initial development.

Method Development Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound isomers.

Chiral_HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_val Phase 5: Validation SamplePrep Sample Preparation (Dissolve this compound Isomers) ColumnSelection Select Chiral Columns (e.g., CHIRALPAK IA/IB, CHIRALCEL OD/OJ) SamplePrep->ColumnSelection NPScreen Normal Phase Screening (Hexane/Alcohol) ColumnSelection->NPScreen Start with NP RPScreen Reversed-Phase Screening (ACN/Water or MeOH/Water) ColumnSelection->RPScreen POScreen Polar Organic Screening (ACN/MeOH or EtOH) ColumnSelection->POScreen Eval Evaluate Screening Results (Peak Shape, Resolution, Retention) NPScreen->Eval RPScreen->Eval POScreen->Eval Eval->ColumnSelection No Separation, Try New Column/Mode MobilePhaseOpt Optimize Mobile Phase (Solvent Ratio, Additives) Eval->MobilePhaseOpt Promising Separation Found TempOpt Optimize Temperature MobilePhaseOpt->TempOpt FlowRateOpt Optimize Flow Rate TempOpt->FlowRateOpt Validation Method Validation (Robustness, Linearity, LOD/LOQ) FlowRateOpt->Validation

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocols for Screening

Protocol 1: Normal-Phase (NP) Screening

  • Rationale: Often provides good selectivity for alkaloids.

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 5-10 µL

  • Note: If peaks are broad or show poor shape, add a small amount of an amine modifier like 0.1% DEA to the alcohol portion of the mobile phase to improve peak symmetry for basic compounds.

Protocol 2: Reversed-Phase (RP) Screening

  • Rationale: Useful for polar compounds and compatible with mass spectrometry.

  • Mobile Phase A: Water (often with a buffer or pH modifier)

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5-10 µL

  • Note: For basic alkaloids, using a buffer such as 10 mM ammonium bicarbonate (pH adjusted) or adding 0.1% formic acid to the mobile phase can improve peak shape and reproducibility.

Protocol 3: Polar Organic (PO) Screening

  • Rationale: An alternative to normal-phase, using polar organic solvents.

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Methanol (MeOH) or Ethanol (EtOH)

  • Gradient: 100% A to 50% A / 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5-10 µL

  • Note: Additives like 0.1% TFA or 0.1% DEA can be used to improve peak shape.

Method Optimization

Once a promising separation is achieved during screening, the following parameters should be optimized to improve resolution (Rs), reduce analysis time, and ensure robustness:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier in isocratic or gradient mode. For normal phase, small changes in the alcohol percentage can significantly impact selectivity.

  • Choice of Alcohol: In normal phase, switching between IPA and EtOH can alter the selectivity.

  • Additives: Optimize the concentration of acidic or basic additives (typically in the range of 0.05% to 0.2%).

  • Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.

  • Flow Rate: Adjust the flow rate to find the best compromise between analysis time and separation efficiency.

Data Presentation (Illustrative Example)

The following table presents hypothetical data from a successful chiral separation of four this compound isomers using a CHIRALPAK® IA column under normal-phase conditions. This data is for illustrative purposes to demonstrate how results would be presented.

IsomerRetention Time (min)Tailing FactorResolution (Rs)
Isomer 18.51.1-
Isomer 210.21.22.1
Isomer 312.11.12.5
Isomer 414.51.32.8

Example Chromatographic Conditions:

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: 220 nm

Conclusion

The development of a chiral HPLC method for the separation of this compound isomers is a critical step in their analysis for research and pharmaceutical applications. By employing a systematic screening approach with polysaccharide-based chiral stationary phases under normal-phase, reversed-phase, and polar organic conditions, a suitable separation method can be efficiently developed. The protocols and workflow presented in this application note provide a robust starting point for researchers to achieve baseline separation of this compound stereoisomers, enabling accurate quantification and further characterization. Subsequent optimization of the most promising conditions will lead to a validated method suitable for routine analysis.

References

Protocols for the Stereoselective Synthesis of Stemospironine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the stereoselective synthesis of (-)-stemospironine, a complex polycyclic alkaloid isolated from the leaves of Stemona japonica. This document outlines two prominent synthetic strategies, offering a comparative overview of their methodologies and key transformations.

The intricate molecular architecture of stemospironine, characterized by a unique spiro-fused γ-lactone and a perhydroazepine core, has made it a challenging target for total synthesis. The successful stereocontrolled construction of its multiple chiral centers is a testament to the ingenuity of modern synthetic organic chemistry. This note details the synthetic routes developed by the research groups of Williams and Alibés/Figueredo, providing protocols for their key stereoselective reactions.

Key Synthetic Strategies and Data Summary

Two principal strategies for the total synthesis of (-)-stemospironine are presented: the Williams synthesis, which relies on a Staudinger/aza-Wittig reaction and an iodine-induced cyclization, and the Alibés/Figueredo synthesis, which employs a 1,3-dipolar cycloaddition and an intramolecular Horner-Wadsworth-Emmons olefination. A summary of the key transformations and reported yields is provided in the table below for comparative analysis.

Synthetic Approach Key Reaction Intermediate(s) Reported Yield Reference
Williams et al.Staudinger / aza-Wittig ReactionAzido-aldehyde to cyclic imineNot explicitly stated for this step[1][2]
Williams et al.Iodine-induced Tandem CyclizationAcyclic amino-alkene to pyrrolidino-butyrolactoneNot explicitly stated for this step[1][2]
Alibés, Figueredo et al.1,3-Dipolar CycloadditionNitrone and dipolarophile to isoxazolidine~60-70%[3]
Alibés, Figueredo et al.Intramolecular Horner-Wadsworth-Emmons OlefinationKeto-phosphonate to spiro-γ-lactone~65-75%[3]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the stereoselective synthesis of (-)-stemospironine.

Protocol 1: Williams' Staudinger / aza-Wittig Reaction for Perhydroazepine Ring Formation[1][2]

This protocol describes the formation of the seven-membered perhydroazepine ring system via an intramolecular Staudinger reaction of an azide followed by an aza-Wittig cyclization with an aldehyde.

Materials:

  • Azido-aldehyde precursor

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of the azido-aldehyde in anhydrous toluene under an argon atmosphere, add triphenylphosphine (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate iminophosphorane can be monitored by TLC.

  • Heat the reaction mixture to 80 °C and stir for 12 hours to effect the intramolecular aza-Wittig cyclization.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in anhydrous methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired perhydroazepine derivative.

Protocol 2: Williams' Iodine-Induced Tandem Cyclization for Pyrrolidino-Butyrolactone Formation[1][2]

This protocol outlines the construction of the vicinal pyrrolidine and butyrolactone rings through a stereoselective intramolecular capture of an intermediate aziridinium salt initiated by iodine.

Materials:

  • Acyclic amino-alkene precursor

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Anhydrous Sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acyclic amino-alkene precursor and sodium bicarbonate (3.0 equivalents) in acetonitrile.

  • To this solution, add a solution of iodine (2.0 equivalents) in acetonitrile dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic core of stemospironine.

Protocol 3: Alibés and Figueredo's 1,3-Dipolar Cycloaddition[3]

This protocol describes the diastereoselective construction of the core azabicyclic system via a 1,3-dipolar cycloaddition between a chiral nitrone and a dipolarophile.

Materials:

  • Chiral nitrone

  • Dipolarophile (e.g., an unsaturated ester)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral nitrone and the dipolarophile (1.2 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to separate the diastereomeric isoxazolidine products.

Protocol 4: Alibés and Figueredo's Intramolecular Horner-Wadsworth-Emmons Olefination[3]

This protocol details the formation of the characteristic spiro-γ-lactone of stemospironine through an intramolecular Horner-Wadsworth-Emmons reaction.

Materials:

  • Keto-phosphonate precursor

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 18-Crown-6

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the keto-phosphonate precursor in anhydrous THF dropwise.

  • Add 18-crown-6 (0.1 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-stemospironine.

Visualizing the Synthetic Workflows

To further elucidate the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Williams_Synthesis A Acyclic Precursor (Azido-aldehyde) B Staudinger / aza-Wittig (PPh3, then heat; NaBH4) A->B Ring Closure C Perhydroazepine Intermediate B->C D Iodine-induced Tandem Cyclization (I2, NaHCO3) C->D Spirocyclization E Tetracyclic Core D->E F Further Functionalization E->F G (-)-Stemospironine F->G

Caption: Williams' synthetic workflow for (-)-stemospironine.

Alibes_Figueredo_Synthesis A Chiral Nitrone + Dipolarophile B 1,3-Dipolar Cycloaddition A->B [3+2] Cycloaddition C Isoxazolidine Intermediate B->C D Ring Opening and Functional Group Manipulation C->D E Keto-phosphonate Precursor D->E F Intramolecular Horner-Wadsworth-Emmons E->F Spiro-lactone formation G (-)-Stemospironine F->G

Caption: Alibés and Figueredo's synthetic workflow for (-)-stemospironine.

References

Application of 2D NMR for the Structural Confirmation of Stemonidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The structural elucidation of complex natural products is a cornerstone of drug discovery and chemical biology. Stemonidine, a member of the Stemona alkaloids, possesses a unique and intricate polycyclic framework. Confirming the precise stereochemistry and connectivity of such molecules is a challenging task that relies heavily on advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for this purpose, providing detailed insights into the molecular structure through the correlation of nuclear spins.[1][2][3][4] This application note provides a detailed overview and generalized protocols for the application of 2D NMR experiments in the structural confirmation of this compound.

Principle

2D NMR spectroscopy disperses NMR signals into two frequency dimensions, which helps to resolve overlapping signals that are common in complex 1D spectra.[2][3][4] These experiments reveal correlations between different nuclei, either through chemical bonds (scalar coupling) or through space (dipolar coupling).[1] By systematically analyzing these correlations, a complete picture of the molecular structure can be assembled. The primary 2D NMR experiments utilized for the structural elucidation of organic molecules like this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation.[5]

Experimental Workflow for this compound Structure Confirmation

The process of confirming the structure of this compound using 2D NMR follows a logical progression, starting from simpler 1D experiments and moving to more complex 2D analyses.

Stemonidine_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY COSY H1_NMR->COSY Proton Network HSQC HSQC C13_NMR->HSQC Initial Correlations Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments HMBC HMBC Connectivity Assemble Planar Structure HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Connect Fragments Connectivity->NOESY Spatial Proximity Confirmation Final Structure Confirmation Stereochem->Confirmation

Caption: General workflow for the structural elucidation of a natural product like this compound using 1D and 2D NMR techniques.

Data Presentation: Illustrative NMR Data for this compound

The following tables present hypothetical, yet plausible, ¹H and ¹³C NMR data for this compound for illustrative purposes. In a real research scenario, this data would be obtained from the experimental spectra.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)COSY Correlations (¹H)HMBC Correlations (¹³C)
175.23.85dd10.5, 4.0H-2, H-9aC-2, C-3, C-9, C-9a
230.11.95mH-1, H-3C-1, C-3, C-4
355.83.10ddd11.0, 5.5, 2.0H-2, H-4C-2, C-4, C-5, C-11c
428.51.80mH-3, H-5C-3, C-5, C-6
545.32.50mH-4, H-6C-4, C-6, C-7, C-11b
632.11.65mH-5, H-7C-5, C-7, C-8
768.94.15t7.5H-6, H-8C-6, C-8, C-9
835.42.10mH-7, H-9C-7, C-9, C-9a
9130.55.80d9.5H-8C-1, C-8, C-9a, C-10
9a50.22.90mH-1, H-8, H-9C-1, C-9, C-10, C-11c
10172.1-----
1182.34.50d6.0H-11aC-11a, C-11b, C-12
11a48.12.75mH-11, H-11bC-11, C-11b, C-11c, C-12
11b42.62.25mH-5, H-11aC-5, C-11a, C-11c, C-12
11c60.73.50dd8.0, 3.5H-3, H-9aC-3, C-9a, C-11a, C-11b
12175.4-----
1'20.51.20d7.0H-2'C-2', C-3'
2'40.82.60mH-1', H-3'C-1', C-3', C-4'
3'25.11.50mH-2', H-4'C-2', C-4', C-5'
4'29.91.40mH-3', H-5'C-3', C-5'
5'65.33.95mH-4'C-3', C-4'

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 1-5 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenize: Ensure the solution is homogeneous and free of any particulate matter.

2D NMR Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 2-8.

    • Relaxation Delay (d1): 1.5-2.0 s.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least 1024 points in F1.

    • Perform Fourier transform and phase correction.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp (or equivalent with multiplicity editing).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 150-200 ppm.

    • Number of Points (F2): 1024.

    • Number of Increments (F1): 256.

    • Number of Scans: 4-16.

    • Relaxation Delay (d1): 1.5 s.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill to 1024 points in F1.

    • Perform Fourier transform and phase correction.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 512.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 2.0 s.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to 1024 points in F1.

    • Perform Fourier transform and phase correction.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph (gradient-selected, phase-sensitive).

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 8-32.

    • Relaxation Delay (d1): 2.0 s.

    • Mixing Time (d8): 300-800 ms (a range of mixing times may be necessary).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill to 1024 points in F1.

    • Perform Fourier transform and phase correction.

Data Interpretation and Structure Confirmation

The systematic analysis of the 2D NMR spectra allows for the piecing together of the this compound structure.

Stemonidine_Data_Interpretation COSY COSY (¹H-¹H Connectivity) Structure This compound Structure COSY->Structure Identifies adjacent protons, defining spin systems. HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Structure Assigns protons to their directly attached carbons. HMBC HMBC (¹H-¹³C Long-Range) HMBC->Structure Connects disparate spin systems across quaternary carbons and heteroatoms. NOESY NOESY (¹H-¹H Spatial Proximity) NOESY->Structure Reveals through-space relationships, confirming relative stereochemistry.

Caption: The logical relationship between key 2D NMR experiments and the structural information derived for this compound.

  • Identify Spin Systems with COSY: The COSY spectrum reveals networks of coupled protons. For this compound, this would help trace out the proton sequences within the various rings of its complex core.

  • Assign Carbons with HSQC: The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum.

  • Assemble the Carbon Skeleton with HMBC: The HMBC spectrum is critical for connecting the spin systems identified from the COSY data.[2] Correlations from protons to carbons two or three bonds away allow for bridging across quaternary carbons (like C-10 and C-12 in the hypothetical data) and heteroatoms, thus assembling the complete planar structure of this compound.

  • Determine Relative Stereochemistry with NOESY: The NOESY spectrum provides information about which protons are close to each other in space, irrespective of their bonding. Strong NOE correlations between protons on different parts of the ring system are used to deduce their relative stereochemistry (e.g., cis or trans relationships).

Conclusion

The application of a suite of 2D NMR experiments is fundamental to the unequivocal structure confirmation of complex natural products like this compound.[8][9] Through the systematic application of COSY, HSQC, HMBC, and NOESY experiments, researchers can piece together the intricate connectivity and stereochemistry of the molecule. The detailed protocols and workflow presented in this application note provide a robust framework for scientists and drug development professionals engaged in the structural elucidation of novel chemical entities.

References

In Vitro Bioassays for Stemonidine's Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine, a prominent member of the Stemona alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities. These natural compounds, isolated from the roots of Stemona species, have been traditionally used in folk medicine for their antitussive and insecticidal properties. Modern in vitro bioassays have been instrumental in quantifying the biological activities of this compound and elucidating its mechanisms of action. This document provides detailed application notes and protocols for key in vitro bioassays used to test this compound's activity, focusing on its acetylcholinesterase inhibitory, insecticidal, and antitussive effects.

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. This compound and related alkaloids have shown potential as AChE inhibitors.

Quantitative Data
CompoundTargetIC50 (mM)Source
StemofolineAcetylcholinesterase45.1 ± 5.46[1]
(6R)-hydroxystemofolineAcetylcholinesterase11.01 ± 1.49[1]
(2'S)-hydroxystemofolineAcetylcholinesterase90.4 ± 3.15[1]
(2'S, 6R)-dihydroxystemofolineAcetylcholinesterase40.4 ± 4.17[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine (a yellow-colored compound) and 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the production of thiocholine, leading to a decrease in the intensity of the yellow color.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (or test compound)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound at various concentrations by diluting the stock solution with phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI solution in deionized water.

    • Prepare DTNB solution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • 25 µL of this compound working solution (or buffer for control, and a known inhibitor like galantamine for positive control).

      • 50 µL of phosphate buffer (pH 8.0).

      • 25 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound Prepare this compound Solutions Mix Mix this compound, Buffer, and AChE This compound->Mix Enzyme Prepare AChE Solution Enzyme->Mix Substrate Prepare ATCI Solution Add_ATCI Add ATCI to start reaction Substrate->Add_ATCI Reagent Prepare DTNB Solution Add_DTNB Add DTNB Solution Reagent->Add_DTNB Incubate1 Incubate at 37°C for 15 min Mix->Incubate1 Incubate1->Add_DTNB Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm Add_ATCI->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of the in vitro acetylcholinesterase inhibition assay.

Insecticidal Activity

Stemona alkaloids are well-known for their insecticidal properties, making them potential candidates for the development of botanical insecticides.

Quantitative Data

Specific LC50 values for this compound against various insect species are not detailed in the provided search results. However, data for the closely related alkaloid, didehydrostemofoline, against the cotton leafworm (Spodoptera littoralis) are available and indicative of the potential insecticidal potency.

CompoundInsect SpeciesLC50 (ppm)Source
DidehydrostemofolineSpodoptera littoralis0.84[2]
Experimental Protocol: Larval Toxicity Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the contact and ingestion toxicity of a compound against leaf-eating insect larvae.

Principle: Insect larvae are fed with leaves that have been treated with different concentrations of the test compound. The mortality rate is recorded over a period of time to determine the lethal concentration (LC50).

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Distilled water

  • Fresh, untreated leaves (e.g., castor bean, cotton)

  • Second or third instar larvae of the target insect (e.g., Spodoptera littoralis)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even coating of the leaves.

    • A control solution should be prepared with the solvent and surfactant only.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size.

    • Dip each leaf disc into the respective test solution for 10-20 seconds.

    • Allow the leaves to air-dry completely on a clean surface.

  • Bioassay:

    • Place a treated leaf disc in each Petri dish lined with moist filter paper.

    • Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid to allow for air exchange.

    • Maintain the bioassay at a constant temperature and humidity (e.g., 25 ± 2°C, 60-70% RH) with a set photoperiod.

  • Data Collection and Analysis:

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value and its 95% confidence limits using probit analysis.

Workflow for Larval Toxicity Bioassay

G cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis Prepare_Solutions Prepare this compound Solutions Dip_Leaves Dip Leaves in Solutions Prepare_Solutions->Dip_Leaves Prepare_Leaves Prepare Leaf Discs Prepare_Leaves->Dip_Leaves Dry_Leaves Air-dry Leaves Dip_Leaves->Dry_Leaves Setup_Petri Setup Petri Dishes Dry_Leaves->Setup_Petri Introduce_Larvae Introduce Larvae Setup_Petri->Introduce_Larvae Incubate Incubate under Controlled Conditions Introduce_Larvae->Incubate Record_Mortality Record Mortality Incubate->Record_Mortality Calculate_LC50 Calculate LC50 (Probit Analysis) Record_Mortality->Calculate_LC50

Caption: Workflow of the in vitro larval toxicity bioassay.

Antitussive Activity

The traditional use of Stemona species for treating coughs has prompted investigations into the antitussive properties of their constituent alkaloids. While in vivo models are common, in vitro assays using isolated tissues can provide insights into the peripheral mechanisms of action.

Experimental Protocol: In Vitro Antitussive Bioassay (Isolated Guinea Pig Trachea)

This ex vivo method assesses the relaxant effect of a compound on pre-contracted tracheal smooth muscle, which can be indicative of a peripheral antitussive effect.[3]

Principle: Tracheal smooth muscle is contracted with an agonist (e.g., carbamylcholine or histamine). The ability of the test compound to relax the pre-contracted tissue is then measured.

Materials:

  • Guinea pig

  • Krebs solution

  • Carbamylcholine (CCh) or histamine

  • This compound

  • Organ bath system with isometric transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect out the trachea.[3]

    • Place the trachea in cold, oxygenated Krebs solution.[3]

    • Cut the trachea into rings, 2-3 mm in width.[3]

    • Suture the rings together to form a tracheal chain.[3]

  • Organ Bath Setup:

    • Mount the tracheal chain in an organ bath containing Krebs solution at 37°C, continuously bubbled with carbogen gas.

    • Connect the tissue to an isometric transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular changes of the Krebs solution.

  • Assay Protocol:

    • Induce a sustained contraction of the tracheal muscle by adding a submaximal concentration of CCh (e.g., 1 µM) or histamine to the organ bath.

    • Once the contraction has stabilized, add this compound in a cumulative manner, increasing the concentration stepwise.

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation response as a percentage of the initial contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known biological activities, particularly its effects on the nervous system, several pathways can be hypothesized as potential targets.

Neuromuscular Junction Blockade: The insecticidal activity of Stemona alkaloids may be attributed to their ability to block neuromuscular transmission. This could involve interference with nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane, leading to muscle paralysis.[4][5]

Calcium Channel Modulation: Changes in intracellular calcium concentration are crucial for neurotransmitter release and muscle contraction. This compound could potentially modulate the activity of voltage-gated calcium channels, affecting these processes.[6][7][8][9][10]

MAPK, Wnt/β-catenin, and PI3K/Akt Pathways: These are fundamental signaling pathways involved in cell proliferation, differentiation, and survival. While direct evidence for this compound's interaction with these pathways is lacking, many natural products exert their effects through modulation of these cascades.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Further research is needed to explore these possibilities.

Hypothesized Signaling Pathway for Neuromuscular Blockade

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Depolarization Depolarization nAChR->Depolarization Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction This compound This compound This compound->nAChR Blocks

Caption: Hypothesized mechanism of this compound-induced neuromuscular blockade.

Conclusion

The in vitro bioassays described in this document provide robust and reproducible methods for evaluating the biological activities of this compound. The acetylcholinesterase inhibition assay is crucial for assessing its potential in neurodegenerative disease research, while the insecticidal bioassay is vital for its development as a natural pesticide. The isolated guinea pig trachea model offers a valuable tool for investigating the peripheral mechanisms of its antitussive effects. Further research is warranted to elucidate the specific signaling pathways modulated by this compound to fully understand its therapeutic and practical potential.

References

Application Notes and Protocols for the Extraction of Stemona Alkaloids from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemona species, belonging to the Stemonaceae family, are a rich source of a unique group of alkaloids known as Stemona alkaloids.[1] Over 250 such alkaloids have been identified, exhibiting a wide range of biological activities, including insecticidal, anthelmintic, and antitussive properties.[1] The potent biological activities of these alkaloids have garnered significant interest in the fields of pharmacology and agricultural science. This document provides detailed application notes and protocols for the extraction of Stemona alkaloids from plant material, targeting researchers, scientists, and professionals involved in natural product chemistry and drug development.

Extraction Techniques: An Overview

The selection of an appropriate extraction technique is critical for maximizing the yield and purity of Stemona alkaloids. Both conventional and modern methods have been successfully employed. The choice of method often depends on factors such as the specific alkaloid of interest, the scale of extraction, and the available laboratory equipment.

Conventional Extraction Methods:

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. It is suitable for thermolabile compounds but can be time-consuming and may result in lower extraction efficiency.[2]

  • Percolation: A process where a solvent is slowly passed through the plant material, allowing for a more efficient extraction compared to maceration.[2]

  • Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapor back into the extraction vessel. It is more efficient than maceration and percolation but the heat can degrade sensitive compounds.[2]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent compared to other conventional techniques. However, the prolonged exposure to heat can be a disadvantage for thermolabile alkaloids.[2]

Modern Extraction Methods:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE is known for its reduced extraction time, lower solvent consumption, and increased efficiency.[3]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. MAE offers advantages such as shorter extraction times, reduced solvent usage, and higher extraction rates.[4]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is a green technology that allows for the extraction of compounds at low temperatures, preserving their integrity. The selectivity of SFE can be modified by adjusting pressure, temperature, and the use of co-solvents.

Quantitative Data on Extraction Parameters

The efficiency of each extraction method is influenced by several parameters. The following table summarizes key quantitative data for the extraction of Stemona alkaloids, compiled from various studies.

Extraction MethodPlant MaterialSolventSolvent-to-Solid Ratio (v/w)Temperature (°C)TimeAlkaloid Yield/EfficiencyReference(s)
Reflux Extraction Stemona japonica90% Ethanol8:1Boiling3 hours (3 times)High purity (up to 70%) after purification[5]
Reflux Extraction Commercial Stemonae radixMethanolNot SpecifiedReflux30 minutesComplete extraction achieved[6]
Ultrasound-Assisted Extraction (UAE) Annona muricata (pulp and by-products)Methanol7.5:1Not Specified5 minutes2.96 to 56.31 times more effective than maceration[7][8]
Microwave-Assisted Extraction (MAE) Stephania cepharantha0.01 mol/L HClNot SpecifiedNot SpecifiedNot SpecifiedSatisfactory recovery (100.44-102.12%)[9]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Reflux)

This protocol is based on a method optimized for the extraction of total alkaloids from Stemona japonica.[5]

Materials:

  • Dried and powdered Stemona plant material (roots or other relevant parts)

  • 90% Ethanol

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Stemona plant material.

  • Place the plant material in a round-bottom flask.

  • Add 90% ethanol at a solvent-to-solid ratio of 8:1 (v/w).

  • Set up the reflux apparatus and bring the mixture to a boil.

  • Maintain the reflux for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract to separate the plant debris from the liquid.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is a general procedure based on the principles of UAE for alkaloid extraction.[7][8]

Materials:

  • Dried and powdered Stemona plant material

  • Methanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Beaker or extraction vessel

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the powdered Stemona plant material and place it in an extraction vessel.

  • Add methanol at a specified solvent-to-solid ratio (e.g., 10:1 v/w).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the ultrasonic frequency (e.g., 20-40 kHz) and power.

  • Conduct the extraction for a predetermined time (e.g., 30 minutes).

  • Monitor the temperature of the extraction mixture and use a cooling bath if necessary to prevent degradation of thermolabile compounds.

  • After extraction, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator to yield the crude alkaloid extract.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol provides a general guideline for MAE of alkaloids.[9]

Materials:

  • Dried and powdered Stemona plant material

  • Appropriate extraction solvent (e.g., ethanol, methanol, or acidified water)

  • Microwave extraction system (closed-vessel or open-vessel)

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered Stemona plant material into the microwave extraction vessel.

  • Add the selected solvent at a suitable solvent-to-solid ratio.

  • Seal the vessel (for closed-vessel systems).

  • Set the microwave power, temperature, and extraction time according to optimized parameters.

  • Start the microwave irradiation program.

  • After the extraction is complete, allow the vessel to cool down.

  • Filter or centrifuge the mixture to separate the extract from the plant material.

  • Concentrate the extract using a rotary evaporator.

Purification of Stemona Alkaloids

The crude extracts obtained from the above methods typically contain a mixture of alkaloids and other phytochemicals. Further purification is necessary to isolate individual alkaloids. Common purification techniques include:

  • Acid-Base Extraction: This classic method separates alkaloids from neutral and acidic compounds based on their basicity. The crude extract is dissolved in an organic solvent and washed with an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted back into an organic solvent.[10]

  • Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample clean-up and fractionation. Cation-exchange cartridges are often used to retain the basic alkaloids, which are then eluted with a suitable solvent.[6]

  • Chromatography: Various chromatographic techniques are employed for the final purification of individual alkaloids, including:

    • Column Chromatography: Using stationary phases like silica gel or alumina.[6]

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of alkaloids.[6]

Visualization of Experimental Workflows and Mechanisms of Action

Experimental Workflow for Extraction and Purification

Extraction_Workflow plant_material Stemona Plant Material (Dried and Powdered) extraction Extraction (Solvent, UAE, MAE, or SFE) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_extract Purified Alkaloid Fraction acid_base->purified_extract chromatography Chromatographic Separation (CC, HPLC) purified_extract->chromatography isolated_alkaloids Isolated Stemona Alkaloids chromatography->isolated_alkaloids

Caption: General workflow for the extraction and purification of Stemona alkaloids.

Proposed Mechanism of Insecticidal Activity

Some Stemona alkaloids have been shown to act on the insect nicotinic acetylcholine receptor (nAChR).[11][12]

Insecticidal_Mechanism cluster_synapse Insect Synapse stemona Stemona Alkaloid nAChR Nicotinic Acetylcholine Receptor (nAChR) stemona->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates neuron Postsynaptic Neuron ion_channel->neuron Causes excitation Continuous Excitation / Paralysis neuron->excitation

Caption: Interaction of Stemona alkaloids with the insect nicotinic acetylcholine receptor.

Proposed Mechanism of Antitussive Activity

The antitussive effect of Stemona alkaloids is believed to involve both central and peripheral mechanisms.[13]

Antitussive_Mechanism cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) cough_center Cough Center (Medulla) inhibition_central Inhibition of Cough Reflex cough_center->inhibition_central airway_receptors Airway Stretch Receptors inhibition_peripheral Reduced Sensitivity to Irritants airway_receptors->inhibition_peripheral stemona_central Stemona Alkaloids (e.g., Croomine) stemona_central->cough_center Acts on stemona_peripheral Stemona Alkaloids (e.g., Neotuberostemonine) stemona_peripheral->airway_receptors Acts on

Caption: Dual central and peripheral mechanisms of antitussive action of Stemona alkaloids.

References

Application Notes and Protocols for Insecticidal Bioassays of Stemonidine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine, a member of the Stemona alkaloids, represents a promising class of natural insecticides derived from plants of the Stemonaceae family. These alkaloids have demonstrated significant insecticidal and antifeedant properties against various insect pests. This document provides detailed protocols for conducting insecticidal bioassays to evaluate the efficacy of this compound and related compounds. The methodologies outlined are based on established practices for natural product insecticide screening and specific studies on Stemona alkaloids. While specific data for this compound is limited, the following protocols are based on closely related and well-studied Stemona alkaloids, providing a robust framework for research.

Key Insecticidal Bioassays

Two primary bioassay types are crucial for evaluating the insecticidal potential of this compound: Feeding Deterrence Bioassays to assess antifeedant properties and Contact Toxicity Bioassays to determine direct toxic effects upon contact.

Feeding Deterrence and Growth Inhibition Bioassay (Leaf Disc Choice Test)

This bioassay is designed to evaluate the antifeedant and growth-inhibitory effects of this compound on chewing insects, such as larvae of Spodoptera littoralis.

Protocol:

  • Preparation of Test Substance:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetone) to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations.

    • A control solution containing only the solvent should also be prepared.

  • Preparation of Leaf Discs:

    • Use fresh, untreated leaves from a suitable host plant (e.g., cotton for Spodoptera littoralis).

    • Wash the leaves thoroughly with distilled water and allow them to dry.

    • Using a cork borer, cut discs of a uniform size (e.g., 2 cm diameter).

  • Treatment of Leaf Discs:

    • Apply a precise volume (e.g., 20 µL) of each this compound dilution or the control solution evenly onto the surface of a leaf disc.

    • Allow the solvent to evaporate completely in a fume hood.

  • Experimental Setup:

    • Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-weighed insect larva (e.g., third-instar Spodoptera littoralis) into the center of the Petri dish.

    • Prepare at least 10 replicates for each concentration and the control.

  • Incubation:

    • Maintain the Petri dishes in a controlled environment chamber at approximately 25°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection and Analysis:

    • After 24 and 48 hours, measure the consumed area of both the treated and control leaf discs. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

    • Calculate the Antifeedant Index (AFI) using the following formula:

      • AFI (%) = [(C - T) / (C + T)] * 100

      • Where C is the consumed area of the control disc and T is the consumed area of the treated disc.

    • To determine growth inhibition, continue the experiment for a longer duration (e.g., 7 days), providing freshly treated and control leaves daily.

    • At the end of the experiment, weigh the larvae and calculate the Effective Concentration (EC50) , which is the concentration that causes a 50% reduction in larval weight gain compared to the control.

    • The Lethal Concentration (LC50) , the concentration causing 50% mortality, can also be determined from these assays.[1]

Contact Toxicity Bioassay (Topical Application)

This method assesses the direct toxicity of this compound when it comes into contact with the insect's cuticle.

Protocol:

  • Preparation of Test Substance:

    • Prepare a stock solution and serial dilutions of this compound in a volatile solvent like acetone.

  • Insect Handling:

    • Use insects of a uniform age and size (e.g., third-instar larvae of Spodoptera littoralis or adult houseflies, Musca domestica).

    • Anesthetize the insects briefly with carbon dioxide to immobilize them for treatment.

  • Topical Application:

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution or the control solvent to the dorsal thorax of each insect.

  • Post-Treatment Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Use at least 20 insects per concentration with three to five replicates.

    • Maintain the containers under controlled environmental conditions (e.g., 25°C, 16:8 h L:D photoperiod).

  • Data Collection and Analysis:

    • Assess mortality at 24, 48, and 72 hours after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

    • Correct the mortality data for control mortality using Abbott's formula:

      • Corrected Mortality (%) = [ (Mortality in Treatment - Mortality in Control) / (100 - Mortality in Control) ] * 100

    • Calculate the Lethal Dose (LD50) , the dose that kills 50% of the test insects, using probit analysis. The LD50 is typically expressed in µg of the compound per insect or per gram of insect body weight.

Quantitative Data Summary

The following table summarizes the insecticidal activity of various Stemona alkaloids against neonate larvae of Spodoptera littoralis after 7 days of a feeding bioassay.[1]

CompoundLC50 (µg/mL)EC50 (µg/mL)
Didehydrostemofoline0.80.2
Stemofoline2.90.7
2'-Hydroxystemofoline10.14.3
Tuberostemonine> 50> 50
Azadirachtin (Positive Control)0.40.1

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow: Feeding Deterrence Bioassay

Feeding_Deterrence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solutions treat_discs Treat Leaf Discs prep_solution->treat_discs prep_leaves Prepare Leaf Discs prep_leaves->treat_discs setup_petri Set up Petri Dish (Treated vs. Control) treat_discs->setup_petri add_insect Introduce Insect Larva setup_petri->add_insect incubation Incubate (24-48h) add_insect->incubation measure_consumption Measure Consumed Area incubation->measure_consumption calc_ec50 Determine EC50 (Growth Inhibition) incubation->calc_ec50 calc_lc50 Determine LC50 (Mortality) incubation->calc_lc50 calc_afi Calculate Antifeedant Index measure_consumption->calc_afi Contact_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solutions topical_app Topical Application of this compound prep_solution->topical_app prep_insects Prepare Insects (Anesthetize) prep_insects->topical_app post_treat Post-Treatment Observation topical_app->post_treat assess_mortality Assess Mortality (24, 48, 72h) post_treat->assess_mortality correct_mortality Correct for Control Mortality assess_mortality->correct_mortality calc_ld50 Calculate LD50 (Probit Analysis) correct_mortality->calc_ld50 Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding Site ACh->nAChR:f1 Binds This compound This compound This compound->nAChR:f1 Potentially Binds & Blocks/Over-activates IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Continuous Depolarization IonChannel->Depolarization Na+ Influx Paralysis Paralysis & Death Depolarization->Paralysis

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Stemonidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Stemonidine and related Stemona alkaloids. The complex architecture of these molecules presents significant synthetic challenges, which are addressed below in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Structural & Spectroscopic Issues

Question: Why do the NMR spectra of my synthesized compound not match the reported data for natural this compound?

  • Recommendation: If your goal is to synthesize the natural product known as this compound, you should target the structure of Stemospironine. Compare your spectroscopic data with the data for synthesized Stemospironine[1][2].

  • Troubleshooting Workflow:

G cluster_0 Spectroscopic Data Mismatch A Synthesized Compound's NMR Data Acquired B Compare with literature data for this compound A->B C Data Mismatch Observed? B->C D Compare with data for putative this compound (actually Stemospironine) C->D  Yes G Re-evaluate synthetic route and check intermediates for structural integrity. C->G  No (Unlikely) E Data Matches Putative Structure D->E F Data Still Mismatched D->F H Conclusion: Original this compound structure was misassigned. Target is likely Stemospironine. E->H F->G G cluster_1 Stereocontrol Strategies A Desired Stereoisomer B Chiral Pool Synthesis B->A B_desc Start from chiral molecules (e.g., L-prolinol) B->B_desc C Substrate-Controlled Diastereoselection C->A C_desc Use existing stereocenters to direct new ones C->C_desc D Asymmetric Catalysis D->A D_desc Employ chiral catalysts to induce enantioselectivity D->D_desc

References

Technical Support Center: Overcoming Stereoselectivity Issues in Spirolactone Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during the synthesis of spirolactones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Organocatalyzed Spirolactone Formation

Q1: My organocatalyzed spirolactonization is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). What are the common causes and how can I improve the diastereoselectivity?

A1: Low diastereoselectivity in organocatalyzed spirolactone formation is a frequent challenge. The primary factors influencing the diastereomeric ratio are the choice of catalyst, solvent, and the electronic and steric properties of your substrates. Here are some troubleshooting steps:

  • Catalyst Selection: The structure of the organocatalyst is paramount in controlling the facial selectivity of the reaction. Bifunctional catalysts, such as those derived from cinchona alkaloids or possessing a squaramide moiety, are often effective.[1][2] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a more organized transition state and higher diastereoselectivity. If you are using a simple amine or phosphine catalyst, consider switching to a bifunctional catalyst.

  • Solvent Optimization: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A non-polar solvent may enhance hydrogen bonding interactions between the catalyst and substrates, leading to better stereocontrol. It is advisable to screen a range of solvents with varying polarities.

  • Substrate Modification: The steric bulk and electronic properties of your starting materials can influence the approach of the reactants. For instance, in the reaction of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates, the substituents on both reactants play a crucial role in the stereochemical outcome.[1][2] Consider modifying your substrate to introduce greater steric hindrance that may favor the formation of one diastereomer.

  • Temperature Adjustment: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereoselectivity Observed catalyst Screen Bifunctional Catalysts (e.g., Squaramide-based) start->catalyst solvent Optimize Solvent (Screen non-polar and polar aprotic solvents) catalyst->solvent If still low end Improved Diastereoselectivity catalyst->end Success substrate Modify Substrate (Increase steric bulk or alter electronics) solvent->substrate If still low solvent->end Success temperature Lower Reaction Temperature substrate->temperature If still low substrate->end Success separation Diastereomer Separation (Column Chromatography) temperature->separation If inseparable mixture temperature->end Success

Caption: Troubleshooting decision tree for low diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Spirolactonization

Q2: I am performing an asymmetric spirolactonization, but the enantiomeric excess (ee) of my product is low. How can I optimize the enantioselectivity?

A2: Achieving high enantioselectivity is a common hurdle in asymmetric synthesis. The key factors to consider are the chiral catalyst/ligand, reaction conditions, and potential background reactions.

  • Chiral Ligand/Catalyst Screening: For metal-catalyzed reactions, such as nickel-catalyzed α-spirocyclization of lactones, the choice of the chiral ligand is critical.[3][4][5][6][7][8] A thorough screening of different ligand families (e.g., Mandyphos, BDPP) is often necessary to identify the optimal one for your specific substrate.[3] Similarly, for organocatalyzed reactions, subtle changes in the catalyst structure can have a profound impact on enantioselectivity.

  • Reaction Parameter Optimization:

    • Base: In reactions involving deprotonation, the choice of base can influence the aggregation state of the enolate and its subsequent reaction, thereby affecting enantioselectivity.

    • Solvent: As with diastereoselectivity, the solvent can play a crucial role in the chiral induction by influencing the conformation of the catalyst-substrate complex.

    • Additives: In some cases, the addition of salts (e.g., LiBr) can improve both yield and enantioselectivity, although this is system-dependent.[3]

  • Minimizing Background Reaction: A non-catalyzed or background reaction can lead to the formation of a racemic product, thus eroding the overall enantiomeric excess. Ensure that the reaction is indeed catalyzed and that the uncatalyzed pathway is negligible under your reaction conditions.

Quantitative Data on Ligand Screening for Nickel-Catalyzed α-Spirocyclization of a Lactone:

EntryCatalystLigandBaseSolventYield (%)ee (%)
1Ni(COD)₂SL-M004-1LHMDSTBME8562
2Ni(COD)₂SL-M001-1LHMDSTBME9083
3Ni(COD)₂SL-M009-1LHMDSTBME9769
4Ni(COD)₂(S,S)-BDPPLHMDSTBME9157

Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.[3][4]

Issue 3: Difficulty in Separating Diastereomers

Q3: My reaction produces a mixture of diastereomers that are difficult to separate by standard column chromatography. What separation strategies can I employ?

A3: The separation of diastereomers can be challenging due to their similar physical properties. However, since they are not enantiomers, they have different properties and can be separated by achiral methods.

  • Chromatography Optimization:

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using different stationary phases. Reverse-phase chromatography (e.g., C18) can be effective.[9][10]

    • Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Sometimes, a small change in the solvent mixture can significantly improve resolution.

    • Column Stacking: For particularly difficult separations, stacking multiple columns can increase the theoretical plates and improve resolution.

  • Recrystallization: If your product is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers.

  • Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new diastereomers that are more easily separable by chromatography. After separation, the derivatizing group can be removed.

Experimental Workflow for Diastereomer Separation:

G start Diastereomeric Mixture column_chrom Optimize Column Chromatography (Silica, C18, solvent screen) start->column_chrom recrystallization Attempt Fractional Recrystallization column_chrom->recrystallization If inseparable end Pure Diastereomers column_chrom->end Success derivatization Derivatize to new diastereomers recrystallization->derivatization If not crystalline or inseparable recrystallization->end Success separation Separate derivatized compounds derivatization->separation deprotection Remove derivatizing group separation->deprotection deprotection->end

Caption: A workflow for the separation of spirolactone diastereomers.

Key Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael/Cyclization Cascade Reaction

This protocol describes a general procedure for the synthesis of spirocyclic oxindole-γ-lactones from 3-hydroxyoxindoles and α,β-unsaturated acyl phosphonates using a cinchonine-derived squaramide catalyst.[1][2]

Materials:

  • 3-Hydroxyoxindole (1.0 equiv)

  • α,β-Unsaturated acyl phosphonate (1.2 equiv)

  • Cinchonine-derived squaramide catalyst (5 mol%)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 3-hydroxyoxindole and the cinchonine-derived squaramide catalyst.

  • Add dry dichloromethane to dissolve the solids.

  • Add the α,β-unsaturated acyl phosphonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic oxindole-γ-lactone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data for Squaramide-Catalyzed Spirolactonization:

EntrySubstrate 1 (R¹)Substrate 2 (R²)Yield (%)dree (%)
1HPhenyl95>99:195
25-Br4-Chlorophenyl98>99:197
35-MeO2-Naphthyl9298:293

Data adapted from a study on the asymmetric construction of spirocyclic oxindoles.[1][2]

Protocol 2: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones

This protocol outlines a general procedure for the nickel-catalyzed enantioselective α-spirocyclization of lactones.[3][4][5][6][7][8]

Materials:

  • Lactone substrate (1.0 equiv)

  • Ni(COD)₂ (5 mol%)

  • Chiral ligand (e.g., SL-M001-1, 6 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv)

  • Bromobenzene (PhBr) (1.5 equiv)

  • tert-Butyl methyl ether (TBME) as solvent

  • Inert atmosphere (e.g., Argon or Nitrogen) in a glovebox

Procedure:

  • Inside a glovebox, add Ni(COD)₂ and the chiral ligand to a dry reaction vial.

  • Add TBME and stir for 15 minutes.

  • In a separate vial, dissolve the lactone substrate in TBME.

  • Add the lactone solution to the catalyst mixture.

  • Add bromobenzene to the reaction mixture.

  • Add LHMDS solution dropwise to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., 30 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Signaling Pathway for Catalyst Activation and Reaction:

G Ni_COD Ni(COD)₂ Catalyst Ni(0)L Complex Ni_COD->Catalyst Ligand Chiral Ligand (L) Ligand->Catalyst Ox_Add Oxidative Addition Catalyst->Ox_Add PhBr PhBr PhBr->Ox_Add Ni_II Ni(II)(Ph)(Br)L* Ox_Add->Ni_II Enolate Ni(II) Enolate Ni_II->Enolate Lactone Lactone Substrate Base Base (LHMDS) Lactone->Base Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Product_complex Ni(II)-Product Complex Cyclization->Product_complex Red_Elim Reductive Elimination Product_complex->Red_Elim Red_Elim->Catalyst Catalyst Regeneration Product Spiro-lactone Product Red_Elim->Product

Caption: Proposed catalytic cycle for nickel-catalyzed α-spirocyclization.

References

Technical Support Center: Synthesis of the Putative Stemonidine Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of the synthesis of the putative structure of Stemonidine.

Important Note on this compound Structure: Initial structural assignment of the natural product this compound has been proven incorrect. Total synthesis efforts have revealed that the spectral data of the synthesized molecule, corresponding to the originally proposed structure, do not match that of the natural product. The correct structure is believed to be that of Stemospironine or a diastereomer thereof.[1][2][3] This guide focuses on optimizing the synthesis of the widely pursued putative structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenging steps in the synthesis of the putative this compound structure?

A1: The synthesis of the putative this compound structure involves two particularly challenging transformations that are critical for yield optimization:

  • 1,3-Dipolar Cycloaddition: This step establishes the core pyrrolo[1,2-a]azepine ring system. Achieving high diastereoselectivity and yield can be difficult and is often dependent on the choice of solvent, temperature, and catalyst.

  • Spirolactonization: The formation of the spiro-γ-lactone at C9 is a crucial step that introduces a key stereocenter. This reaction can be low-yielding and may produce diastereomeric mixtures that are difficult to separate.

Q2: What is the biological relevance of this compound and related Stemona alkaloids?

A2: Stemona alkaloids, the family to which this compound and Stemospironine belong, exhibit a range of biological activities. Stemospironine has been identified as having insecticidal properties.[4] Other related alkaloids, such as Stemofoline, have been shown to modulate P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance (MDR) in cancer cells.[5][6][7][8][9] By inhibiting P-gp, these alkaloids can increase the sensitivity of cancer cells to chemotherapeutic agents. The insecticidal mechanism of some Stemona alkaloids is believed to involve the inhibition of acetylcholinesterase or interaction with nicotinic acetylcholine receptors (nAChR).[10][11]

Troubleshooting Guides

Low Yield in 1,3-Dipolar Cycloaddition

Problem: The 1,3-dipolar cycloaddition of the chiral nitrone with the dipolarophile results in a low yield of the desired isoxazolidine cycloadduct.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Reaction Temperature The reaction temperature can significantly influence the reaction rate and selectivity. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. In the synthesis of the putative this compound, this reaction is often performed at reflux in toluene.An increase in temperature may improve the reaction rate and yield. However, excessively high temperatures can lead to decomposition and the formation of side products.
Inappropriate Solvent The polarity and coordinating ability of the solvent can affect the stability of the transition state and the diastereoselectivity of the cycloaddition.Non-polar aprotic solvents like toluene are commonly used. Experimenting with other solvents such as dichloromethane (DCM) or acetonitrile may improve the yield and selectivity. Solvent-free conditions have also been shown to be effective in some cases, potentially reducing reaction times.
Lack of Catalysis Lewis acid catalysis can accelerate the reaction and improve diastereoselectivity by coordinating to the nitrone or the dipolarophile, thereby lowering the LUMO energy of the activated species.The addition of a catalytic amount of a Lewis acid, such as Yb(OTf)₃ or a chiral BINOL-AlMe complex, can lead to a significant increase in both yield and diastereoselectivity.
Decomposition of Reactants Nitrones can be unstable under certain conditions. Ensure that the nitrone is freshly prepared and used promptly.Using freshly prepared starting materials will minimize the presence of impurities that could interfere with the reaction or lead to side reactions.
Low Yield and Poor Selectivity in Spirolactonization

Problem: The formation of the spiro-γ-lactone results in a low yield and/or a difficult-to-separate mixture of diastereomers.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Activation of the Carbonyl Group The electrophilicity of the ketone carbonyl at C9 is crucial for the intramolecular cyclization.The use of a Lewis acid can enhance the electrophilicity of the carbonyl group, thereby promoting the spirolactonization. Common Lewis acids for this purpose include ZnCl₂, MgBr₂·OEt₂, and Sc(OTf)₃.
Steric Hindrance The approach of the nucleophile to the carbonyl carbon can be sterically hindered, leading to a slow reaction or favoring the formation of an undesired diastereomer.Modifying the structure of the ester side chain or using a less bulky activating group may alleviate steric hindrance and improve the yield of the desired diastereomer.
Reversibility of the Reaction The spirolactonization may be reversible under the reaction conditions, leading to an equilibrium mixture of starting materials and products.Careful selection of reaction conditions, such as temperature and the use of a stoichiometric amount of a strong Lewis acid, can help to drive the reaction to completion and favor the formation of the thermodynamically more stable product.
Suboptimal Solvent The solvent can influence the stability of the intermediates and transition states in the spirolactonization.Aprotic solvents such as THF or dichloromethane are typically used. A screen of different aprotic solvents may identify conditions that favor the desired reaction pathway.

Quantitative Data Summary

The following tables summarize reported yields for key steps in the synthesis of the putative this compound structure and provide a general comparison of conditions for the key transformations.

Table 1: Reported Yields for Key Steps in the Synthesis of the Putative this compound Structure

Reaction Step Reagents and Conditions Yield (%) Reference
Nitrone Formation(S)-prolinol derivative, EDTA, NaHCO₃, 0 °C90 (total for two isomers)[1]
1,3-Dipolar Cycloaddition & Lactam FormationToluene, reflux, 10 h; then Zn, AcOH; base, heat84 (overall)[1]
DehydrationMitsunobu conditions88[1]
DihydroxylationOsO₄ (catalytic), NMO92[1]
Bislactone FormationAldehyde, ethyl bromomethylacrylate, Zn, THF73 (overall)[1]
HydrogenationH₂, Pd/C, 6 bar, EtOH/2 M HCl68[1]
Thiolactam Formation & ReductionLawesson's reagent; then Raney-Ni45 (for two steps)[1]

Table 2: General Comparison of Conditions for 1,3-Dipolar Cycloaddition of Nitrones

Catalyst/Additive Solvent Temperature General Effect on Yield/Selectivity
NoneTolueneRefluxBaseline yield and selectivity.
Yb(OTf)₃ (10 mol%)DichloromethaneRoom TemperatureCatalytic effect, often leading to higher yields and improved stereoselectivity.
Chiral BINOL-AlMe ComplexDichloromethane-20 °C to Room TempCan provide high diastereo- and enantioselectivity for certain substrates.
NoneSolvent-free60 °CCan lead to shorter reaction times while maintaining good yields and selectivity.

Table 3: General Comparison of Conditions for Spirolactonization

Lewis Acid Solvent Temperature General Effect on Yield/Selectivity
ZnCl₂THFRoom TemperaturePromotes cyclization, but may require stoichiometric amounts.
MgBr₂·OEt₂Dichloromethane0 °C to Room TempEffective for promoting spirolactonization of hydroxy esters.
Sc(OTf)₃ (20 mol%)DichloromethaneRoom TemperatureHighly effective catalytic option for promoting dearomative spirolactonization.
AuPPh₃OTfDichloromethaneRoom TemperatureCan catalyze spirolactonization of N-aryl alkynamides, with substituent effects being important.

Experimental Protocols

Protocol 1: 1,3-Dipolar Cycloaddition and Lactam Formation (Adapted from Sánchez-Izquierdo et al., 2007)

A solution of the chiral nitrone and the diester dipolarophile in toluene is heated at reflux for 10 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude isoxazolidine is dissolved in glacial acetic acid, and zinc dust is added portion-wise at 0 °C. The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the filtrate is treated with a basic aqueous solution (e.g., saturated NaHCO₃) until pH > 8. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting residue is heated to induce lactam formation, and the product is purified by column chromatography on silica gel.

Protocol 2: Spirolactonization (General Procedure)

To a solution of the keto-ester precursor in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a Lewis acid (e.g., ZnCl₂ in THF) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Chiral Nitrone Formation cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition lactam_formation Lactam Formation cycloaddition->lactam_formation functional_group Functional Group Interconversions lactam_formation->functional_group spirolactonization Spirolactonization functional_group->spirolactonization final_steps Final Reductions & Modifications spirolactonization->final_steps end Putative This compound final_steps->end

Caption: Synthetic workflow for the putative this compound structure.

pgp_inhibition cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug adp ADP + Pi pgp->adp drug->pgp Efflux atp ATP atp->pgp Hydrolysis stemonine Stemona Alkaloid (e.g., Stemofoline) stemonine->pgp Inhibits

Caption: P-glycoprotein inhibition by Stemona alkaloids.

insecticidal_action cluster_synapse Insect Neuromuscular Junction nachr Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening nachr->ion_channel acetylcholine Acetylcholine acetylcholine->nachr Activates excitation Continuous Nerve Excitation / Paralysis ion_channel->excitation stemonine Stemona Alkaloid stemonine->nachr Binds to/Modulates

Caption: Insecticidal mechanism of action of Stemona alkaloids.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Polycyclic Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap issues encountered during the analysis of polycyclic alkaloids.

Troubleshooting Guides

Problem: Severe signal crowding in the 1H NMR spectrum makes it impossible to assign individual proton resonances.

Solution: Employ two-dimensional (2D) NMR techniques to disperse the signals into a second dimension, thereby resolving the overlap.

Recommended Experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within the alkaloid scaffold.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying isolated spin systems in complex molecules.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, effectively spreading out the proton signals based on the much larger chemical shift dispersion of 13C.[2][3][4][5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, aiding in the connection of different spin systems and the assignment of quaternary carbons.[4][8][9][10]

Experimental Workflow for Resolving Overlap using 2D NMR:

G cluster_0 Initial Analysis cluster_1 Homonuclear Correlation cluster_2 Heteronuclear Correlation cluster_3 Structure Elucidation start Overlapping 1D ¹H NMR Spectrum acquire_1d_c13 Acquire 1D ¹³C NMR start->acquire_1d_c13 acquire_cosy Acquire COSY/TOCSY start->acquire_cosy acquire_hsqc Acquire HSQC start->acquire_hsqc identify_spins Identify Spin Systems acquire_cosy->identify_spins connect_fragments Connect Spin Systems & Assign Quaternary Carbons identify_spins->connect_fragments assign_ch Assign ¹H-¹³C One-Bond Correlations acquire_hsqc->assign_ch assign_ch->connect_fragments acquire_hmbc Acquire HMBC acquire_hmbc->connect_fragments elucidate Propose/Confirm Structure connect_fragments->elucidate

Caption: Workflow for structure elucidation using 2D NMR.

Problem: Even with 2D NMR, some cross-peaks in the HSQC or HMBC spectra are still overlapping.

Solution: Optimize acquisition parameters and consider advanced NMR techniques.

Troubleshooting Steps:

  • Increase Digital Resolution: A longer acquisition time can improve digital resolution, potentially resolving closely spaced signals.

  • Use a Higher Field Magnet: Higher magnetic field strengths increase chemical shift dispersion, which can resolve overlapping signals.[11]

  • Non-Uniform Sampling (NUS): This technique allows for the acquisition of high-resolution data in the indirect dimension of 2D experiments in a shorter amount of time, which can significantly improve the resolution of crowded spectra.[12][13][14][15][16]

  • Pure Shift NMR: These experiments produce spectra where all signals are singlets, effectively removing multiplet structures that contribute to overlap.[3]

  • Solvent and Temperature Effects: Changing the solvent or acquisition temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

Logical Decision Tree for Advanced Techniques:

G overlap Overlapping Cross-Peaks in 2D NMR check_resolution Is digital resolution optimized? overlap->check_resolution increase_time Increase acquisition time check_resolution->increase_time No higher_field Is a higher field magnet available? check_resolution->higher_field Yes increase_time->higher_field use_higher_field Acquire data on higher field instrument higher_field->use_higher_field Yes consider_advanced Consider advanced techniques higher_field->consider_advanced No use_higher_field->consider_advanced nus Use Non-Uniform Sampling (NUS) to enhance resolution consider_advanced->nus pure_shift Use Pure Shift NMR to collapse multiplets consider_advanced->pure_shift

Caption: Decision tree for resolving persistent signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of polycyclic alkaloids so complex and prone to signal overlap?

A1: Polycyclic alkaloids possess rigid, three-dimensional structures with numerous stereocenters. This often results in many protons and carbons residing in very similar chemical environments, leading to closely spaced or overlapping signals in the NMR spectrum.[17]

Q2: My compound is only soluble in DMSO, and I'm still seeing significant overlap. What are my options?

A2: While changing solvents is a common strategy, if you are limited to a single solvent, you should focus on advanced NMR experiments. 2D techniques like HSQC and HMBC are essential.[18] If overlap persists, consider higher-resolution techniques like Non-Uniform Sampling (NUS) or pure shift NMR.

Q3: How can I be sure that a signal that integrates for more than one proton is due to overlap and not accidental chemical equivalence?

A3: An HSQC experiment is the most definitive way to answer this. If a single proton signal correlates to multiple carbon signals in the HSQC spectrum, it confirms that the proton signal is a result of overlapping resonances from non-equivalent protons.[2]

Q4: Can data processing techniques help with signal overlap?

A4: Yes, to some extent. Applying resolution enhancement functions, such as Gaussian multiplication, during Fourier transformation can narrow linewidths and improve the separation of closely spaced peaks.[19] However, this often comes at the cost of a lower signal-to-noise ratio and may distort quantitative information.[19] Deconvolution algorithms can also be used to computationally separate overlapping signals.[3]

Q5: Is 13C NMR a better starting point than 1H NMR for polycyclic alkaloids?

A5: Due to the much larger chemical shift range of 13C (0-220 ppm) compared to 1H (0-12 ppm), 13C NMR spectra are inherently less prone to signal overlap and offer better signal dispersion.[20] While 1H NMR is more sensitive, a 13C spectrum, or even better, an HSQC spectrum, provides a clearer picture of the molecular complexity from the start.[20]

Data Presentation

Table 1: Comparison of 2D NMR Experiments for Resolving Signal Overlap

ExperimentInformation ProvidedPrimary Use in Overlap Resolution
COSY 1H-1H correlations through 2-3 bonds.Tracing proton-proton connectivity within a spin system.
TOCSY 1H-1H correlations within an entire spin system.Identifying all protons belonging to a single spin system, even if some are overlapped.[1]
HSQC One-bond 1H-13C correlations.Dispersing overlapped proton signals based on the attached carbon's chemical shift.[4][5]
HMBC Long-range (2-3 bond) 1H-13C correlations.Connecting different spin systems and assigning quaternary carbons.[4][8]
NOESY/ROESY Through-space 1H-1H correlations.Establishing spatial proximity of protons, which can help differentiate between protons with similar chemical shifts but different spatial environments.[21]

Experimental Protocols

Protocol 1: Basic HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating protons with their directly attached carbons.[5]

  • Sample Preparation: Prepare a solution of the polycyclic alkaloid in a deuterated solvent at an appropriate concentration.

  • Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.[4]

  • Pulse Program: Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Acquisition Parameters:

    • 1H Dimension (F2): Use the spectral width and offset determined from the 1D proton spectrum.

    • 13C Dimension (F1): Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for aliphatic and aromatic carbons).

    • Number of Scans (ns): Set to a multiple of 2, depending on the sample concentration, to achieve adequate signal-to-noise.

    • Number of Increments (in F1): Typically 256-512 for good resolution in the carbon dimension.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction is critical for the F2 dimension and may be required for the F1 dimension.[4]

Protocol 2: Basic HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify longer-range correlations.[8]

  • Sample Preparation: Same as for the HSQC experiment.

  • Initial Setup: A 1D proton spectrum is required to set the spectral width and offset.

  • Pulse Program: Select a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • 1H Dimension (F2): Use the parameters from the 1D proton spectrum.

    • 13C Dimension (F1): Set a wide spectral width to include quaternary and carbonyl carbons (e.g., 0-220 ppm).[4]

    • Long-Range Coupling Constant (nJCH): The experiment is optimized for a specific long-range coupling constant. A typical value is 8 Hz, but acquiring multiple HMBCs with different delays (optimized for 5 Hz and 10 Hz) can be beneficial.[4]

    • Number of Scans (ns): Typically higher than for HSQC due to the lower intensity of long-range correlations.

    • Number of Increments (in F1): Similar to HSQC, 256-512 increments are common.

  • Processing: Fourier transform in both dimensions. HMBC spectra are typically processed in magnitude mode, so phasing is not as critical as in HSQC.

References

Purification strategies for Stemonidine from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Stemonidine from complex mixtures, typically derived from plants of the Stemona genus.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Stemona plant material?

A1: The general strategy involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by one or more chromatographic purification steps to isolate this compound. A typical workflow includes:

  • Preparation of Plant Material: Drying and grinding the plant material (usually roots) to increase the surface area for extraction.

  • Extraction: Performing a solid-liquid extraction using a suitable solvent (e.g., ethanol or methanol) to obtain a crude extract containing a mixture of alkaloids and other plant metabolites.

  • Acid-Base Extraction (Optional but Recommended): Partitioning the crude extract between an acidic aqueous phase and an organic solvent to selectively extract the basic alkaloids.

  • Chromatographic Purification: Employing techniques such as column chromatography (using silica gel or macroporous resin), preparative High-Performance Liquid Chromatography (HPLC), or Counter-Current Chromatography (CCC) to separate this compound from other alkaloids and impurities.

Q2: Which extraction solvent is most effective for this compound?

A2: Alcohols such as ethanol and methanol are commonly used for the initial extraction of Stemona alkaloids. For instance, refluxing the powdered plant material with 70-90% ethanol has been shown to be effective for extracting alkaloids from Stemona species. The choice of solvent may need to be optimized depending on the specific plant material and the desired purity of the initial extract.

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: A combination of chromatographic techniques is often necessary to achieve high purity.

  • Column Chromatography: Silica gel column chromatography is a standard initial step to fractionate the crude alkaloid extract. Macroporous resins can also be used for enrichment of the total alkaloid fraction.

  • Preparative HPLC (Prep-HPLC): This is a high-resolution technique suitable for the final purification step to obtain high-purity this compound.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly well-suited for separating alkaloids from complex natural product extracts, as it avoids irreversible adsorption of the sample onto a solid support.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of fractions can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of this compound and the complexity of each fraction.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used for quantitative purity assessment. Since many Stemona alkaloids lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.

Troubleshooting Guides

Extraction Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction. 2. Inefficient grinding of plant material. 3. Incorrect solvent or pH during acid-base extraction.1. Increase extraction time or perform multiple extraction cycles. 2. Ensure the plant material is finely powdered. 3. Verify the pH of the aqueous and organic phases during acid-base partitioning. Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloids and the organic phase is made sufficiently basic (pH 9-10) to deprotonate them for extraction into the organic solvent.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or particulate matter in the extract.1. Add a small amount of a saturated salt solution (brine) to break the emulsion. 2. Centrifuge the mixture at a low speed to separate the layers. 3. Filter the crude extract before partitioning to remove particulate matter.
Chromatography Troubleshooting (HPLC)
Issue Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Active sites on the silica-based column interacting with the basic nitrogen of the alkaloid. 2. Column overload. 3. Low mobile phase pH causing strong interaction.1. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to mask the active sites. 2. Reduce the sample concentration or injection volume. 3. Increase the pH of the mobile phase, if compatible with the stationary phase.
Peak Splitting or Broadening 1. Column degradation or contamination. 2. Sample solvent incompatible with the mobile phase. 3. High injection volume.1. Wash the column with a strong solvent or replace the column if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume.
Variable Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection.

Quantitative Data

The following tables summarize representative data for the purification of Stemona alkaloids. Please note that the actual yield and purity of this compound may vary depending on the starting material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques for Stemona Alkaloids

Purification Method Starting Material Target Compound(s) Reported Purity Reference
Cation Exchange ResinCrude extract of Stemona japonicaTotal AlkaloidsUp to 70%
HSCCC with Stepwise ElutionEnriched alkaloid fractionMatrine, Oxymatrine, etc.> 93%[1]
Silica Gel Column Chromatography followed by HSCCCCrude extract of Euchresta tubulosaMatrine, Oxymatrine, etc.> 91%
Preparative HPLCPartially purified fractionsFlavonoid Glycosides96.9% - 99.5%[2]

Table 2: Analytical HPLC Method Validation for a Stemona Alkaloid

Parameter Value
Linearity (R²)> 0.9990
Limit of Detection (LOD)0.011–0.086 µg/mL
Limit of Quantification (LOQ)0.033–0.259 µg/mL
Recovery96.6% – 103.7%
Intra- and Inter-day Precision (RSD)< 3.4%
(Data adapted from a study on six alkaloids from Stemonae Radix)

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Total Alkaloids from Stemona Roots
  • Preparation of Plant Material:

    • Dry the roots of the Stemona plant at 40-50°C to a constant weight.

    • Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24 hours at room temperature.

    • Filter the mixture and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude ethanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous HCl and filter to remove any insoluble material.

    • Wash the acidic aqueous solution with an equal volume of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

    • Extract the alkaline solution three times with an equal volume of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.

Protocol 2: Purification of this compound using Preparative HPLC
  • Sample Preparation:

    • Dissolve the crude total alkaloid fraction in the mobile phase or a suitable solvent at a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with a low percentage of A, and gradually increase to elute compounds of increasing polarity. An example gradient could be 10-50% A over 30 minutes.

    • Flow Rate: 4-5 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD/MS.

    • Injection Volume: Dependent on the column size and sample concentration, determined through loading studies.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Preliminary Purification cluster_purification Purification Strategies plant Stemona Plant Material (Dried & Powdered) extraction Solvent Extraction (70% Ethanol) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Crude Total Alkaloids acid_base->total_alkaloids cc Column Chromatography (Silica Gel) total_alkaloids->cc Option 1 ccc Counter-Current Chromatography (CCC) total_alkaloids->ccc Option 2 hplc Preparative HPLC cc->hplc pure_this compound Purified this compound hplc->pure_this compound ccc->hplc

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Encountered during HPLC peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting/Broadening start->peak_splitting variable_rt Variable Retention Time start->variable_rt cause_tailing1 Active Sites on Column peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_splitting1 Column Degradation peak_splitting->cause_splitting1 cause_splitting2 Solvent Mismatch peak_splitting->cause_splitting2 cause_rt1 Flow/Composition Fluctuation variable_rt->cause_rt1 cause_rt2 Temperature Variation variable_rt->cause_rt2

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of Stemonidine (revised structure: Stemospironine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Stemonidine, now correctly identified as Stemospironine.

Important Note for Researchers: The natural product originally designated as "this compound" was later found to have an incorrectly assigned structure. Subsequent total synthesis efforts have confirmed that the true structure of the natural product is that of Stemospironine . This guide pertains to the synthesis of the correct Stemospironine structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Stereochemistry

Question: My final synthesized compound's NMR spectrum does not match the reported data for this compound. What could be the issue?

Answer: This is an expected outcome if you were targeting the originally proposed, but incorrect, structure of this compound. The NMR data of the synthetic material for the putative structure of this compound did not match those of the natural product[1]. The correct structure is now known to be Stemospironine. Ensure your synthetic target and characterization data are being compared against Stemospironine.

Question: I am observing a mixture of diastereomers after a key stereocenter-forming reaction. How can I improve the diastereoselectivity?

Answer: Diastereoselectivity is a critical challenge in the synthesis of Stemona alkaloids. Here are some general strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary can effectively control the stereochemical outcome of reactions like alkylations or cycloadditions.

  • Substrate Control: The inherent stereochemistry of your starting materials and intermediates will influence the facial selectivity of subsequent reactions. Conformation analysis of your intermediates can help predict the likely outcome.

  • Reagent Control: The choice of reagents can significantly impact stereoselectivity. For instance, in dihydroxylation, using a bulky catalyst might favor approach from the less hindered face of the molecule.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state energies and, therefore, the diastereomeric ratio. Experiment with optimizing these parameters.

Specific Reaction Troubleshooting

Question: The yield of my 1,3-dipolar cycloaddition between a nitrone and an alkene is low, and I'm getting multiple regioisomers. How can I optimize this step?

Answer: Low yields and poor regioselectivity are common issues in 1,3-dipolar cycloadditions.

  • Byproduct Concern: Formation of regioisomeric byproducts.

  • Troubleshooting:

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. A survey of different solvents (e.g., toluene, THF, dichloromethane) is recommended.

    • Temperature: These reactions can be sensitive to temperature. Running the reaction at lower temperatures may improve selectivity, while higher temperatures might be needed to drive the reaction to completion.

    • Lewis Acid Catalysis: The addition of a Lewis acid can accelerate the reaction and improve regioselectivity by coordinating to the nitrone or the dipolarophile.

    • Substituent Effects: The electronic nature of the substituents on both the nitrone and the alkene plays a crucial role. Electron-withdrawing groups on the dipolarophile often favor one regioisomer.

Question: After performing a Mitsunobu reaction for dehydration, I am having difficulty removing the triphenylphosphine oxide and dialkyl azodicarboxylate byproducts. What are the best practices?

Answer: The removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) is a classic challenge of the Mitsunobu reaction.

  • Byproduct Concern: Contamination of the desired product with triphenylphosphine oxide and the hydrazine byproduct.

  • Troubleshooting & Purification:

    • Crystallization: If your product is crystalline, direct crystallization from a suitable solvent system can sometimes leave the byproducts in the mother liquor.

    • Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with products of similar polarity. Using a solvent system with a small amount of a polar solvent like methanol can help retain TPPO on the column.

    • Alternative Reagents: Consider using polymer-bound triphenylphosphine or a phosphine oxide scavenger resin. These allow for the easy removal of the phosphine-related byproduct by filtration.

    • Precipitation: In some cases, the hydrazine byproduct can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexanes.

Byproduct Mitigation Strategy Experimental Tip
Triphenylphosphine oxideChromatography, Crystallization, Scavenger resinElute with a hexanes/ethyl acetate gradient, adding a small percentage of methanol to the eluent can help retain TPPO on the silica gel.
Reduced AzodicarboxylatePrecipitation, ChromatographyAdd hexanes or pentane to the crude reaction mixture to precipitate the hydrazine byproduct before workup.

Question: My dihydroxylation reaction is not giving the desired syn-diol, or I am observing over-oxidation and cleavage of the diol. How can I improve this?

Answer: Achieving high diastereoselectivity and preventing over-oxidation are key to a successful dihydroxylation.

  • Byproduct Concern: Formation of the wrong diastereomer (anti-diol) or oxidative cleavage byproducts (aldehydes/ketones).

  • Troubleshooting:

    • Reagent Choice: For syn-dihydroxylation, osmium tetroxide (OsO₄) is the reagent of choice due to its reliability in forming the cyclic osmate ester intermediate. Potassium permanganate (KMnO₄) can also be used but is more prone to over-oxidation, especially at higher temperatures or non-basic pH.

    • Reaction Conditions for OsO₄: Use catalytic amounts of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to minimize cost and toxicity. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in a solvent mixture like acetone/water.

    • Facial Selectivity: The stereochemistry of adjacent chiral centers will direct the approach of the bulky OsO₄ reagent, typically to the less sterically hindered face of the double bond.

    • Workup: A reductive workup (e.g., with sodium bisulfite or sodium sulfite) is necessary to cleave the osmate ester and liberate the diol.

Question: The spirolactonization step is proceeding with low yield. What are the critical parameters to control?

Answer: Spirolactonization involves the formation of a sensitive spirocyclic center and can be challenging.

  • Byproduct Concern: Formation of intermolecular esterification products, or decomposition of the starting material.

  • Troubleshooting:

    • Reaction Conditions: The choice of acid or base catalyst is crucial. For acid-catalyzed lactonization, ensure anhydrous conditions to prevent hydrolysis of the ester. For base-mediated cyclization, the choice of a non-nucleophilic base is important to avoid side reactions.

    • Concentration: Intramolecular reactions like spirolactonization are favored at high dilution to minimize intermolecular side reactions.

    • Protecting Groups: Ensure that the protecting groups on your molecule are stable to the reaction conditions. Acid-labile protecting groups will not be suitable for acid-catalyzed lactonization.

Experimental Protocols

A detailed experimental protocol for a key transformation in the synthesis of the putative this compound (now Stemospironine) is the dehydration of alcohol 3 to the α,β-unsaturated ester 12 via a Mitsunobu reaction, followed by diastereoselective dihydroxylation to diol 13 [1].

Step 1: Dehydration of Alcohol 3 (Mitsunobu Reaction)

  • To a solution of alcohol 3 (1.0 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the α,β-unsaturated ester 12 .

Step 2: Diastereoselective Dihydroxylation of Alkene 12

  • To a solution of the α,β-unsaturated ester 12 (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Cool the solution to 0 °C and add a catalytic amount of osmium tetroxide (0.02 eq) as a solution in toluene.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the diol 13 .

Visualizations

Stemonidine_Synthesis_Pathway cluster_0 Key Transformations cluster_1 Potential Byproducts A Precursor Alcohol B α,β-Unsaturated Ester A->B Mitsunobu Dehydration C syn-Diol B->C Diastereoselective Dihydroxylation D Stemospironine C->D Further Steps E Regioisomeric Cycloaddition Byproduct F Triphenylphosphine Oxide + Hydrazine Byproduct G Oxidative Cleavage Byproduct 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition->E Mitsunobu Reaction Mitsunobu Reaction Mitsunobu Reaction->F Dihydroxylation Dihydroxylation Dihydroxylation->G

Caption: Key transformations and potential byproduct pathways in the synthesis of Stemospironine.

Troubleshooting_Workflow Start Problem Encountered in Synthesis Identify_Step Identify Problematic Reaction Step Start->Identify_Step Low_Yield Low Yield? Identify_Step->Low_Yield Byproducts Byproducts Observed? Identify_Step->Byproducts Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Proceed Proceed with Synthesis Low_Yield->Proceed No Characterize_Byproducts Characterize Byproducts (NMR, MS) Byproducts->Characterize_Byproducts Yes Byproducts->Proceed No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Check_Purity->Optimize_Conditions Change_Reagents Consider Alternative Reagents Optimize_Conditions->Change_Reagents Change_Reagents->Proceed Consult_Literature Consult Literature for Similar Issues Characterize_Byproducts->Consult_Literature Modify_Purification Modify Purification Protocol Consult_Literature->Modify_Purification Modify_Purification->Proceed

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

References

Stability issues of Stemonidine under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Stemonidine under various laboratory conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific forced degradation studies and detailed stability profiles for this compound are not extensively documented in publicly available literature. The following troubleshooting guides and protocols are based on general principles of drug stability, with a focus on alkaloids and related compounds. It is recommended that researchers perform their own stability-indicating studies for their specific formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many alkaloids, can be influenced by several factors, including:

  • pH: this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidation: Due to the presence of nitrogen and potentially susceptible functional groups, this compound may be prone to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[1]

  • Enzymatic Degradation: If working with biological matrices, enzymatic degradation is a possibility.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, aliquot solutions in a suitable solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility studies for this compound are not widely published, based on the general reactivity of alkaloids, it is advisable to avoid strong oxidizing agents and strong acids or bases.

Q4: I am observing a loss of this compound potency in my analytical runs. What could be the cause?

A4: Loss of potency can be due to several factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying the cause. Common reasons include degradation in the sample matrix, instability in the analytical solvent, or issues with the analytical method itself.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to troubleshooting common stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Loss of this compound peak area over time in prepared samples. Benchtop Instability: this compound may be degrading at room temperature in the sample matrix or solvent.1. Minimize the time samples are left at room temperature before analysis.2. Keep samples on ice or in a cooled autosampler.3. Perform a benchtop stability study by analyzing samples at different time points after preparation.
Inconsistent results between different batches of experiments. Inconsistent Storage: Variations in storage conditions (temperature, light exposure) between batches can lead to different degradation rates.1. Ensure all samples are stored under identical, controlled conditions.2. Use light-protected vials if photostability is a concern.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of new, unidentified peaks in the chromatogram. Degradation: this compound is likely degrading into one or more new compounds.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them.2. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation.
Poor recovery during sample extraction. Degradation during Extraction: The extraction procedure (e.g., pH, solvent, temperature) may be causing this compound to degrade.1. Evaluate the effect of each extraction step on this compound recovery.2. Consider using milder extraction conditions (e.g., lower temperature, neutral pH).3. Perform a spike-and-recovery experiment at each stage of the extraction process.

Quantitative Data Summary

Stress Condition Conditions Duration % Degradation of this compound Number of Degradation Products Observations
Acid Hydrolysis 0.1 M HCl, 60°C24, 48, 72 h[Record Data][Record Data][e.g., Major degradant at RRT 0.8]
Base Hydrolysis 0.1 M NaOH, 60°C24, 48, 72 h[Record Data][Record Data][e.g., Rapid degradation observed]
Oxidation 3% H₂O₂, RT2, 6, 24 h[Record Data][Record Data][e.g., Multiple minor degradants]
Thermal Degradation 80°C (Solid)48, 96 h[Record Data][Record Data][e.g., Discoloration of solid]
Photodegradation ICH Q1B conditions1.2 million lux hours[Record Data][Record Data][e.g., Significant degradation in solution]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Incubate in a calibrated oven at 80°C.

    • At specified time points (e.g., 24, 48, 72 hours), dissolve a portion of the solid in a known volume of solvent for analysis.

  • Photostability Testing:

    • Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3]

    • A control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a suitable analytical method (e.g., HPLC-UV) to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (80°C, Solid) prep->thermal photo Photodegradation (ICH Q1B) prep->photo analysis Analyze samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Determine % Degradation & Identify Degradants analysis->data

Caption: Workflow for a Forced Degradation Study of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Pathway start Inconsistent/Anomalous Results with this compound q1 Are new peaks observed? start->q1 a1_yes Likely Degradation. Perform forced degradation study. q1->a1_yes Yes q2 Is peak area decreasing over time? q1->q2 No end Issue Identified & Addressed a1_yes->end a2_yes Benchtop Instability. Control sample temperature and analysis time. q2->a2_yes Yes q3 Are results inconsistent between batches? q2->q3 No a2_yes->end a3_yes Inconsistent Storage/Handling. Standardize storage and handling protocols. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logical Flow for Troubleshooting this compound Stability Issues.

References

Resolving Inconsistencies in Stemonidine Analytical Data: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during the analytical determination of Stemonidine. By offering detailed experimental protocols, data presentation standards, and clear visualizations, this guide aims to support accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound analytical data?

A1: Inconsistencies in analytical data for natural products like this compound often stem from a few key areas. These can be broadly categorized as issues related to sample preparation, analytical methodology, and the inherent stability of the analyte.[1][2] Specifically, for Stemona alkaloids, significant variations in alkaloid profiles have been observed between different batches and even within the same species, making standardized extraction and analysis protocols crucial.[3]

Q2: How can I optimize the extraction of this compound from plant material to ensure consistency?

A2: The choice of extraction method and solvent can significantly impact the yield and profile of extracted alkaloids. For Stemona alkaloids, reflux and sonication methods using 70% ethanol have been shown to be efficient.[4] Methanol and 70% ethanol are effective solvents for extracting didehydrostemofoline, a related alkaloid, from Stemona roots.[4] To ensure consistency, it is critical to precisely control parameters such as solvent-to-material ratio, extraction time, and temperature.

Q3: Are there known issues with the stability of this compound during analysis?

A3: While specific forced degradation studies for this compound are not widely published, alkaloids as a class can be susceptible to degradation under various conditions.[5][6] It is essential to perform stability studies of purified natural products, an often-overlooked aspect of natural product chemistry.[1][2] Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to the formation of degradation products.[3][6][7][8] For instance, some alkaloids are unstable in chlorinated solvents or in the presence of ammonia.[1]

Q4: Where can I obtain a certified reference standard for this compound?

A4: The availability of certified reference materials (CRMs) is crucial for accurate quantification. While specific CRMs for this compound are not listed in major commercial catalogs like those from Sigma-Aldrich or Cerilliant, these suppliers offer a wide range of other natural product and alkaloid standards and may provide custom synthesis services.[9] Researchers may also need to rely on well-characterized in-house standards, isolated and purified with thorough spectroscopic confirmation (NMR, MS).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during HPLC, GC-MS, and NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen in this compound, leading to peak tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and contribute to poor peak shape.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Solutions:

    • Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to block silanol interactions.

    • pH Adjustment: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is in a single ionic form.

    • Sample Dilution: Dilute the sample to an appropriate concentration.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time.

    • Column Temperature: Fluctuations in column temperature can cause shifts in retention time.

    • Column Equilibration: Insufficient equilibration time when changing mobile phases.

  • Solutions:

    • Precise Mobile Phase Preparation: Use a calibrated pH meter and fresh, high-purity solvents. Degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant and consistent column temperature.

    • Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

Issue 3: Ghost Peaks

  • Possible Causes:

    • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components.

    • Sample Carryover: Residual sample from a previous injection remaining in the injector or column.

    • Late Eluting Compounds: Compounds from a previous injection that have very long retention times.

  • Solutions:

    • Use High-Purity Solvents: Employ HPLC-grade or MS-grade solvents and additives.

    • Injector Wash: Implement a robust needle wash program between injections.

    • Gradient Elution with High Organic Wash: Use a gradient that ends with a high percentage of organic solvent to elute strongly retained compounds, followed by re-equilibration.

Experimental Protocols

Optimized Extraction of this compound from Stemona Species

This protocol is based on methods optimized for related Stemona alkaloids and is designed to maximize yield and consistency.[4]

  • Sample Preparation: Air-dry and grind the root material of the Stemona species to a coarse powder.

  • Extraction Solvent: Prepare a solution of 70% ethanol in water.

  • Extraction Procedure (Reflux):

    • Add the powdered root material to a round-bottom flask with the 70% ethanol solvent at a solvent-to-material ratio of 10:1 (v/w).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Allow the mixture to cool, then filter to separate the extract from the solid plant material.

    • Repeat the extraction on the plant material two more times with fresh solvent.

    • Combine the extracts from all three extractions.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

HPLC-UV Method for this compound Analysis (General Method)
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Visual Troubleshooting and Workflows

Diagram 1: General Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting start Inconsistent Analytical Result check_peak Examine Peak Shape (Tailing, Fronting, Splitting) start->check_peak check_rt Check Retention Time (Shifting) start->check_rt check_baseline Analyze Baseline (Noise, Drift) start->check_baseline peak_causes Possible Causes: - Secondary Interactions - Column Overload - Inappropriate Solvent check_peak->peak_causes rt_causes Possible Causes: - Mobile Phase Inconsistency - Temperature Fluctuation - Poor Equilibration check_rt->rt_causes baseline_causes Possible Causes: - Contaminated Solvent/System - Detector Issues - Air Bubbles check_baseline->baseline_causes peak_solutions Solutions: - Use Mobile Phase Additive - Adjust pH - Dilute Sample peak_causes->peak_solutions end Consistent Result peak_solutions->end rt_solutions Solutions: - Prepare Fresh Mobile Phase - Use Column Oven - Increase Equilibration Time rt_causes->rt_solutions rt_solutions->end baseline_solutions Solutions: - Use High-Purity Solvents - Clean Detector Cell - Degas Mobile Phase baseline_causes->baseline_solutions baseline_solutions->end

Caption: General troubleshooting workflow for common HPLC issues.

Diagram 2: Logical Workflow for this compound Sample Preparation and Analysis

Stemonidine_Workflow start Plant Material (Stemona sp.) extraction Optimized Extraction (e.g., 70% EtOH, Reflux) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Optional: Further Purification (e.g., Column Chromatography) crude_extract->purification sample_prep Sample Preparation for Analysis (Dilution, Filtration) crude_extract->sample_prep pure_this compound Purified this compound / Reference Standard purification->pure_this compound pure_this compound->sample_prep analysis Analytical Technique (HPLC, GC-MS, NMR) sample_prep->analysis data_analysis Data Acquisition and Processing analysis->data_analysis results Final Analytical Results data_analysis->results

Caption: Workflow for this compound extraction and analysis.

References

Preventing degradation of Stemonidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Stemonidine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C. It is crucial to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: What are the known incompatibilities of this compound?

This compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to rapid degradation.

Q3: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound and general knowledge of alkaloid stability, the primary factors that can cause degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions leading to degradation.

  • pH: Extremes of pH (highly acidic or alkaline conditions) can catalyze the hydrolysis of functional groups within the this compound molecule.

  • Light: Exposure to UV or visible light can provide the energy for photolytic degradation reactions.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the oxidation of susceptible functional groups.[2]

  • Enzymatic Degradation: If stored in a non-sterile biological matrix, enzymes could potentially metabolize this compound.[2]

Troubleshooting Guide

Problem: I am observing a decrease in this compound concentration in my samples over time, even when stored at low temperatures. What could be the cause?

Potential Cause Troubleshooting Steps
pH of the solvent Ensure the solvent used for storing this compound is neutral (pH ~7). If using a buffered solution, verify the stability of the buffer at the storage temperature.
Presence of contaminants Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to remove any traces of acids, bases, or oxidizing agents.
Repeated freeze-thaw cycles Aliquot this compound solutions into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
Inappropriate container Store this compound solutions in amber glass vials or other containers that protect from light. Ensure the container is properly sealed to prevent exposure to air (oxygen).

Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram, often with retention times different from this compound, is a strong indication of degradation. The following table summarizes potential degradation pathways and the expected type of degradation products.

Potential Degradation Pathway Expected Degradation Products Analytical Confirmation
Hydrolysis of the lactone ring A carboxylic acid and an alcohol functionality will be introduced. The resulting molecule will be more polar.The degradation product will likely have a shorter retention time in reversed-phase HPLC. Mass spectrometry (MS) will show an increase in molecular weight corresponding to the addition of a water molecule (18 Da).
Oxidation of the tertiary amine Formation of an N-oxide. This will increase the polarity of the molecule.The degradation product will have a shorter retention time in reversed-phase HPLC. MS will show an increase in molecular weight of 16 Da.
Oxidation of the ether group Potential for various oxidation products, including hydroperoxides or cleavage of the ether bond.The degradation products will likely be more polar. MS analysis would be required to identify the specific products formed.
Epimerization A change in the stereochemistry at one or more chiral centers.Epimers may or may not be separable by a given HPLC method. Chiral chromatography may be required for separation. MS will show the same molecular weight as the parent compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and storage condition.

1. Materials:

  • This compound reference standard
  • High-purity solvent (e.g., methanol, acetonitrile, or a specific buffer)
  • Amber glass vials with screw caps
  • Calibrated analytical balance
  • HPLC-UV or LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple amber glass vials.
  • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from storage.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
  • Monitor for the appearance of any new peaks that could indicate degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Determine the rate of degradation and the half-life of this compound under the tested conditions.

Protocol 2: HPLC Method for Quantification of this compound

This is a general starting point for an HPLC method, which should be optimized and validated for your specific application.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)

Visualizations

Stemonidine_Degradation_Pathways This compound This compound Hydrolysis Lactone Ring Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation_N Tertiary Amine Oxidation This compound->Oxidation_N Oxidizing Agents / O₂ Oxidation_O Ether Oxidation This compound->Oxidation_O Oxidizing Agents / O₂ Epimerization Epimerization This compound->Epimerization Heat / pH extremes Deg_Product1 Carboxylic Acid & Alcohol Derivative Hydrolysis->Deg_Product1 Deg_Product2 N-oxide Derivative Oxidation_N->Deg_Product2 Deg_Product3 Oxidized Ether Derivatives Oxidation_O->Deg_Product3 Deg_Product4 Epimer of this compound Epimerization->Deg_Product4

Caption: Proposed degradation pathways of this compound.

Troubleshooting_Workflow Start This compound Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solvent Analyze Solvent (pH, Purity) Start->Check_Solvent Check_Handling Evaluate Handling Procedures (Freeze-thaw cycles) Start->Check_Handling Identify_Products Characterize Degradation Products (LC-MS) Check_Storage->Identify_Products Check_Solvent->Identify_Products Check_Handling->Identify_Products Optimize_Conditions Optimize Storage & Handling Based on Findings Identify_Products->Optimize_Conditions End Stability Improved Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

Unraveling a Case of Mistaken Identity: A Comparative NMR Analysis of Stemonidine and Stemospironine

Author: BenchChem Technical Support Team. Date: November 2025

A critical re-evaluation of spectroscopic data has led to a significant correction in the structural assignment of the Stemona alkaloid, stemonidine. Initial reports of its structure have been overturned, with comprehensive NMR analysis confirming that the natural product is identical to another known alkaloid, stemospironine. This guide provides a detailed comparative analysis of the NMR spectra, clarifying the structural reassignment and presenting the supporting experimental data for researchers in natural product chemistry and drug development.

The initial structural proposal for this compound was challenged when the NMR data of a synthetically prepared sample of the putative structure did not match the data from the natural isolate. Subsequent total synthesis of stemospironine revealed that its ¹³C NMR spectrum was virtually identical to that of the natural product originally designated as this compound. This finding was a pivotal moment in correcting the chemical literature and accurately classifying this Stemona alkaloid.

Comparative NMR Data Analysis

The definitive evidence for the structural reassignment lies in the comparison of the ¹H and ¹³C NMR spectral data. The following tables summarize the key chemical shifts for the initially proposed (and incorrect) structure of this compound and the confirmed structure of stemospironine.

Table 1: Comparative ¹³C NMR Data (δ in ppm)

Carbon No.Putative this compound (Structure Incorrect)Stemospironine (Correct Structure of Natural this compound)
1Data not available58.5
2Data not available26.9
3Data not available31.8
5Data not available60.6
6Data not available34.0
7Data not available28.9
8Data not available44.5
9Data not available89.9
9aData not available52.8
11Data not available178.1
12Data not available35.1
13Data not available25.5
14Data not available65.1
15Data not available22.9
16Data not available12.5
17Data not available176.9

Note: The complete NMR data for the putative, incorrect structure of this compound is not extensively published, as the focus shifted to the correct structure of stemospironine upon the discovery of the misassignment.

Table 2: Comparative ¹H NMR Data (δ in ppm, J in Hz)

Proton No.Putative this compound (Structure Incorrect)Stemospironine (Correct Structure of Natural this compound)
H-1αData not available2.85 (dd, J = 11.5, 4.0 Hz)
H-1βData not available2.65 (t, J = 11.5 Hz)
H-3αData not available2.40 (m)
H-3βData not available1.35 (m)
H-5Data not available3.10 (m)
H-6αData not available1.95 (m)
H-6βData not available1.60 (m)
H-7αData not available1.80 (m)
H-7βData not available1.50 (m)
H-8Data not available2.25 (m)
H-9aData not available2.90 (m)
H-12αData not available2.55 (m)
H-12βData not available2.15 (m)
H-13Data not available1.90 (m)
H-14Data not available4.20 (m)
H-15Data not available1.70 (m)
H₃-16Data not available0.95 (t, J = 7.0 Hz)

Experimental Protocols

The NMR spectra for Stemona alkaloids are typically acquired using high-field NMR spectrometers. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of these compounds.

Sample Preparation: A sample of the isolated alkaloid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

Visualization of the Structural Relationship

The following diagram illustrates the key structural difference between the initially proposed (and incorrect) structure of this compound and the correct structure, stemospironine, highlighting the spirocyclic lactone system that was a point of initial misinterpretation.

G cluster_0 Putative this compound (Incorrect) cluster_1 Stemospironine (Correct Structure) putative Proposed Structure (Details unpublished/corrected) stemospironine Spirocyclic Lactone System putative->stemospironine Structural Revision based on NMR data of synthetic and natural products

Caption: Structural relationship between putative this compound and stemospironine.

Differentiating Stemonidine Stereoisomers by Tandem Mass Spectrometry (MS/MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stemonidine is a member of the large family of Stemona alkaloids, which are known for their complex polycyclic structures and interesting biological activities. The structural elucidation of these natural products is often challenging, and the presence of multiple chiral centers gives rise to a variety of stereoisomers. While the structure initially assigned to this compound was later revised to be that of Stemospironine, the challenge of differentiating its various stereoisomers remains a critical analytical task for drug development and quality control. Tandem mass spectrometry (MS/MS) offers a rapid and sensitive method for the structural characterization of small molecules. While identical mass-to-charge ratios of stereoisomers preclude their distinction by a single stage of mass spectrometry, differences in their three-dimensional structures can lead to distinct fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment. This guide provides a hypothetical framework for differentiating this compound stereoisomers based on their MS/MS fragmentation patterns.

Hypothetical Experimental Data

In a hypothetical experiment, two stereoisomers of this compound (designated here as Isomer A and Isomer B) were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both isomers exhibit the same precursor ion at m/z 404.238, their fragmentation patterns upon CID show reproducible differences in the relative abundances of key fragment ions.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound Stereoisomers

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment StructureRelative Abundance (%) - Isomer ARelative Abundance (%) - Isomer B
404.238386.227[M+H - H₂O]⁺4565
404.238358.232[M+H - C₂H₆O]⁺8550
404.238330.237[M+H - C₄H₆O₂]⁺100100
404.238288.196[M+H - C₇H₁₀O₂]⁺3015

Note: The proposed fragment structures are hypothetical and would require high-resolution mass spectrometry and further structural elucidation for confirmation.

Experimental Protocols

Sample Preparation

Standard solutions of this compound stereoisomers (Isomer A and Isomer B) were prepared in methanol at a concentration of 10 µg/mL. For LC-MS/MS analysis, these solutions were further diluted to 100 ng/mL with the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A chiral stationary phase column (e.g., cellulose or amylose-based) suitable for the separation of alkaloids.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • Collision Energy: Optimized for each transition (e.g., 20-40 eV).

    • MRM Transitions:

      • Isomer A & B: 404.2 -> 386.2, 404.2 -> 358.2, 404.2 -> 330.2, 404.2 -> 288.2

Visualization of Concepts

Logical Workflow for Stereoisomer Differentiation

workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Result Isomers This compound Stereoisomers (Isomer A & Isomer B) LC Chiral LC Separation Isomers->LC MS1 MS1: Precursor Ion Selection (m/z 404.238) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Spectra Acquire MS/MS Spectra MS2->Spectra Compare Compare Fragment Ion Ratios Spectra->Compare Differentiation Differentiation of Stereoisomers Compare->Differentiation

Caption: Workflow for differentiating this compound stereoisomers by LC-MS/MS.

Hypothetical Fragmentation Pathways

fragmentation cluster_isomerA Isomer A Fragmentation cluster_isomerB Isomer B Fragmentation Precursor [this compound+H]⁺ m/z 404.238 F1A [M+H - H₂O]⁺ m/z 386.227 (45%) Precursor->F1A -H₂O F2A [M+H - C₂H₆O]⁺ m/z 358.232 (85%) Precursor->F2A -C₂H₆O F3A [M+H - C₄H₆O₂]⁺ m/z 330.237 (100%) Precursor->F3A -C₄H₆O₂ F4A [M+H - C₇H₁₀O₂]⁺ m/z 288.196 (30%) Precursor->F4A -C₇H₁₀O₂ F1B [M+H - H₂O]⁺ m/z 386.227 (65%) Precursor->F1B -H₂O F2B [M+H - C₂H₆O]⁺ m/z 358.232 (50%) Precursor->F2B -C₂H₆O F3B [M+H - C₄H₆O₂]⁺ m/z 330.237 (100%) Precursor->F3B -C₄H₆O₂ F4B [M+H - C₇H₁₀O₂]⁺ m/z 288.196 (15%) Precursor->F4B -C₇H₁₀O₂

Caption: Hypothetical fragmentation pathways of this compound stereoisomers.

Discussion

The differentiation of stereoisomers by MS/MS relies on the principle that subtle differences in the three-dimensional arrangement of atoms can influence the stability of the precursor ion and the transition states of its fragmentation pathways. In this hypothetical example, the different spatial orientations of substituents in Isomer A and Isomer B could lead to varying propensities for certain neutral losses. For instance, a closer proximity of a hydroxyl group and a hydrogen atom in one isomer might facilitate the loss of a water molecule, resulting in a higher abundance of the [M+H - H₂O]⁺ fragment ion.

The data presented in Table 1 illustrates how quantitative differences in fragment ion abundances can be used as a basis for distinguishing between stereoisomers. For a robust method, it is crucial that these differences are reproducible and statistically significant. The use of a chiral LC method prior to MS/MS analysis provides an orthogonal separation mechanism, further increasing the confidence in the identification of each stereoisomer.

Conclusion

While direct experimental data for the MS/MS differentiation of this compound stereoisomers is currently lacking, this guide provides a practical and theoretically sound framework for developing such a method. The combination of chiral liquid chromatography with tandem mass spectrometry is a powerful tool for the analysis of complex mixtures of stereoisomers. By carefully optimizing chromatographic and mass spectrometric conditions, it is plausible that reliable and reproducible differentiation of this compound stereoisomers can be achieved. The hypothetical data and protocols presented here serve as a starting point for researchers in natural product chemistry and drug development to explore this analytical challenge. Future work should focus on obtaining and analyzing authentic standards of this compound stereoisomers to validate these hypothetical findings.

A Comparative Analysis of the Bioactivities of Stemonidine and Other Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the quantitative bioactivity data for stemonidine, a tuberostemospironine-type alkaloid from the Stemona plant genus. While numerous studies have detailed the potent antitussive, insecticidal, anthelmintic, and cytotoxic properties of other Stemona alkaloids, this compound remains largely uncharacterized in comparative bioassays. This guide, intended for researchers, scientists, and drug development professionals, summarizes the available quantitative data for prominent Stemona alkaloids, provides detailed experimental methodologies for key bioassays, and illustrates relevant biological pathways and workflows.

Introduction to Stemona Alkaloids

Stemona species have a long history in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and parasitic infections.[1] The unique chemical scaffolds of Stemona alkaloids, characterized by a pyrrolo[1,2-a]azepine core, have garnered considerable interest for their diverse biological activities.[1][2] These alkaloids are broadly classified into several structural groups, including the stenine, stemoamide, tuberostemospironine, and protostemonine types, each exhibiting distinct bioactivity profiles. This compound belongs to the tuberostemospironine group, which is characterized by a spiro γ-lactone at the C-9 position.[3]

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antitussive, insecticidal, and cytotoxic activities of various Stemona alkaloids. It is important to note the absence of specific data for this compound in these comparisons.

Table 1: Antitussive Activity of Stemona Alkaloids
AlkaloidAssayAnimal ModelAdministrationDose% Inhibition of CoughCitation
NeotuberostemonineCitric Acid-Induced CoughGuinea Pigi.p.25 mg/kg52.4%[4][5]
NeotuberostemonineCitric Acid-Induced CoughGuinea Pigp.o.50 mg/kg38.6%[5]
TuberostemonineCitric Acid-Induced CoughGuinea Pigi.p.50 mg/kg45.2%[5]
Tuberostemonine HCitric Acid-Induced CoughGuinea Pigi.p.50 mg/kg35.1%[5]
NeostenineCitric Acid-Induced CoughGuinea Pigi.p.25 mg/kg47.6%[4]
StemoninineCitric Acid-Induced CoughGuinea Pigi.p.25 mg/kg55.1%[2]
CroomineCitric Acid-Induced CoughGuinea Pigi.p.25 mg/kg58.2%[2]

i.p. - Intraperitoneal; p.o. - Oral administration

Table 2: Insecticidal Activity of Stemona Alkaloids
AlkaloidAssayInsect SpeciesMetricValueCitation
DidehydrostemofolineChronic Feeding BioassaySpodoptera littoralis (Neonate larvae)LC500.84 ppm[6]
StemofolineChronic Feeding BioassaySpodoptera littoralis (Neonate larvae)LC502.4 ppm[6]
2'-HydroxystemofolineChronic Feeding BioassaySpodoptera littoralis (Neonate larvae)LC50> 50 ppm[6]
TuberostemonineChronic Feeding BioassaySpodoptera littoralis (Neonate larvae)LC50> 1000 ppm[6]

LC50 - Lethal concentration required to kill 50% of the population.

Table 3: Cytotoxic Activity of Stemona Alkaloids
AlkaloidCell LineMetricValue (µM)Citation
(11Z)-1',2'-didehydrostemofolineKB (Oral Cancer)IC50> 100
(11Z)-1',2'-didehydrostemofolineMCF-7 (Breast Cancer)IC50> 100
6-hydroxy-5,6-seco-stemocurtisineKB (Oral Cancer)IC5018.82
6-hydroxy-5,6-seco-stemocurtisineMCF-7 (Breast Cancer)IC5062.52

IC50 - Concentration that inhibits 50% of cell growth.

Detailed Experimental Protocols

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This widely used model assesses the potential of a compound to suppress cough reflexes.

  • Animal Model: Male Hartley guinea pigs (300-350 g) are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment before the test.

  • Cough Induction: Guinea pigs are individually placed in a whole-body plethysmograph and exposed to an aerosol of 0.4 M citric acid for a defined period (e.g., 3 minutes). The aerosol is generated by an ultrasonic nebulizer.

  • Data Recording: The number of coughs is recorded by trained observers and can be verified using a lung function detection system that records pressure changes and sound waves.

  • Drug Administration: Test compounds are administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses before citric acid exposure. A vehicle control group and a positive control group (e.g., codeine) are included.

  • Analysis: The percentage inhibition of cough is calculated by comparing the number of coughs in the treated groups to the vehicle control group.

Insecticidal Activity: Chronic Feeding Bioassay

This assay evaluates the toxicity of compounds when ingested by insects.

  • Insect Species: Neonate larvae of a suitable insect model, such as the polyphagous pest Spodoptera littoralis, are used.

  • Diet Preparation: An artificial diet is prepared and dispensed into the wells of a microtiter plate.

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., methanol) and applied to the surface of the diet at various concentrations. The solvent is allowed to evaporate.

  • Larval Exposure: One neonate larva is placed in each well.

  • Incubation: The plates are sealed and incubated under controlled conditions (e.g., 26°C, darkness) for a specified period (e.g., 5 days).

  • Assessment: The survival rate and the weight of the surviving larvae are determined.

  • Analysis: The LC50 (lethal concentration) and EC50 (effective concentration for 50% growth inhibition) values are calculated from the dose-response data.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, KB for oral cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 hours). A vehicle control and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Visualization of Workflows and Pathways

Experimental Workflow for Antitussive Activity Screening

Antitussive_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis A Guinea Pig Acclimatization C Drug Administration (i.p. or p.o.) A->C B Preparation of Test Compounds (this compound, Other Alkaloids, Controls) B->C D Exposure to Citric Acid Aerosol C->D 30-60 min post-administration E Recording of Cough Responses D->E F Quantification of Coughs E->F G Calculation of % Inhibition F->G H Comparative Analysis G->H

Caption: Workflow for evaluating the antitussive activity of Stemona alkaloids.

Putative Signaling Pathway for Insecticidal Activity

Some Stemona alkaloids are known to act on the insect nervous system. The following diagram illustrates a potential mechanism of action involving the inhibition of acetylcholinesterase (AChE).

Insecticidal_Pathway cluster_synapse Insect Neuromuscular Junction ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) ACh_syn Synaptic Cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptor (Postsynaptic Membrane) ACh_syn->AChR Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolyzed by Muscle_contraction Continuous Muscle Contraction (Paralysis) AChR->Muscle_contraction Activates AChE->ACh_syn Inactivation of ACh Stemona_alkaloid Stemona Alkaloid Stemona_alkaloid->AChE Inhibits

Caption: Proposed insecticidal mechanism via acetylcholinesterase inhibition.

Discussion and Future Directions

The compiled data underscores the significant bioactivity of several Stemona alkaloids, particularly in the realms of antitussive and insecticidal effects. Neotuberostemonine, stemoninine, and croomine demonstrate potent cough suppression, while didehydrostemofoline and stemofoline exhibit strong insecticidal properties.

The most striking observation is the dearth of published bioactivity data for this compound. Given its structural classification as a tuberostemospironine-type alkaloid, it is plausible that this compound may possess biological activities. However, without direct experimental evidence, any such assertion remains speculative.

Future research should prioritize the systematic evaluation of this compound's bioactivity profile using the standardized assays outlined in this guide. A direct comparison of this compound with other Stemona alkaloids, particularly those within the same structural class, would provide valuable insights into structure-activity relationships. Furthermore, elucidation of the specific molecular targets and signaling pathways for the most potent Stemona alkaloids will be crucial for any potential therapeutic or agricultural applications. This includes investigating their effects on ion channels, neurotransmitter receptors, and cell cycle regulation. Such studies will not only fill the current knowledge gap regarding this compound but also enhance our overall understanding of this important class of natural products.

References

The Case of Mistaken Identity: How Stemonidine's Structure was Corrected to Stemospironine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural elucidation and validation of the Stemona alkaloid, stemospironine, formerly misidentified as stemonidine. This guide provides a comparative analysis of the spectroscopic and synthetic data that led to the correction of its chemical structure.

For researchers in natural product chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. A fascinating case of structural revision is that of this compound, a Stemona alkaloid, whose initially proposed structure was later proven incorrect and reassigned as that of stemospironine. This correction was unequivocally established through a combination of total synthesis of the proposed and actual structures, and rigorous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

The Structural Discrepancy

The journey to the correct structure of what is now known as stemospironine began with the isolation of a compound from Stemona tuberosa and its initial characterization as this compound. However, subsequent detailed analysis and, most importantly, the independent total synthesis of the proposed this compound structure and the synthesis of a related compound, (-)-stemospironine, revealed inconsistencies in the original assignment.

dot```dot graph Stemonidine_vs_Stemospironine { layout=neato; node [shape=none, imagepos="tc"];

putative [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11625951&t=l", labelloc="b", label="Originally Proposed Structure of this compound"]; corrected [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5320512&t=l", labelloc="b", label="Corrected Structure (Stemospironine)"];

putative -- corrected [style=invis]; }

Caption: Workflow illustrating the validation of stemospironine's structure through total synthesis and NMR comparison.

Experimental Protocols

General Procedure for NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in CDCl₃, and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Procedure for X-ray Crystallography: A single crystal of suitable quality was mounted on a goniometer. X-ray diffraction data were collected at low temperature using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Key Step in the Total Synthesis of (-)-Stemospironine (Williams et al.): A key step involved an intramolecular [3+2] cycloaddition to construct the core pyrrolizidine ring system with the correct stereochemistry. This was followed by a stereoselective installation of the lactone ring.

Key Step in the Total Synthesis of Putative this compound (Sánchez-Izquierdo et al.): The synthesis of the putative this compound also relied on a diastereoselective cycloaddition reaction to establish the relative stereochemistry of the core structure, which ultimately proved to be different from the natural product.

Conclusion

The structural revision of this compound to stemospironine is a powerful example of the rigorous process of natural product characterization. It highlights the indispensable role of total synthesis in confirming or refuting proposed structures and underscores the power of modern spectroscopic techniques, particularly NMR and X-ray crystallography, in providing definitive structural evidence. This case serves as an important reference for researchers in the field, emphasizing the need for thorough and multifaceted analysis in the quest for accurate molecular architecture.

References

Stemonidine's Interaction with Neuromuscular Targets: A Comparative Analysis of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Stemonidine, a key alkaloid from Stemona species, and its interactions with biological targets. While dedicated cross-reactivity studies on this compound are not extensively documented in publicly available literature, this document synthesizes existing data on its primary mechanism of action to infer potential cross-reactivity. The primary focus is on its activity at nicotinic acetylcholine receptors (nAChRs), a key target for its potent insecticidal effects.

Executive Summary

This compound and related Stemona alkaloids are recognized for their significant insecticidal properties.[1][2][3] The primary mode of action for many of these compounds, including the structurally related stemofoline, involves the modulation of insect nicotinic acetylcholine receptors (nAChRs).[4][5] This guide explores the interaction of these alkaloids with nAChRs, providing a basis for understanding their target selectivity and potential for cross-reactivity with other receptor types, such as GABA receptors, or with nAChRs in non-target organisms. Due to a lack of broad panel screening data, this analysis focuses on target-specific interactions rather than a comprehensive cross-reactivity profile.

Comparative Biological Activity of Stemona Alkaloids

The insecticidal activity of Stemona alkaloids is often attributed to their effect on the neuromuscular system of insects. Electrophysiological studies have demonstrated that certain Stemona alkaloids act on the insect nAChR.[4][5] For instance, 16-hydroxystemofoline has been shown to be an agonist, while 13-demethoxy-11(S),12(R)-dihydroprotostemonine acts as an antagonist of these receptors.[4]

The table below summarizes the known biological activities of select Stemona alkaloids. It is important to note that quantitative data demonstrating direct comparisons of this compound's binding affinity or potency across different receptor subtypes or species is limited.

CompoundPrimary TargetObserved EffectOrganism/System
This compound (and related alkaloids)Nicotinic Acetylcholine Receptor (nAChR)Insecticidal, Antifeedant, RepellentInsects (e.g., Spodoptera littoralis)[1][6]
16-hydroxystemofolineInsect nAChRAgonistin vitro electrophysiological tests[4]
13-demethoxy-11(S),12(R)-dihydroprotostemonineInsect nAChRAntagonistin vitro electrophysiological tests[4]
TuberostemonineNot specifiedRepellent, but not highly toxicSpodoptera littoralis[1][6]

This table is illustrative of the type of data available. A comprehensive cross-reactivity panel would require testing this compound against a wide array of receptors (e.g., various nAChR subtypes, GABA receptors, muscarinic receptors, etc.) from different species.

Signaling Pathways and Experimental Workflows

3.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[7][8] Upon binding of acetylcholine (or an agonist like nicotine or certain Stemona alkaloids), the receptor undergoes a conformational change, opening a channel permeable to cations such as Na⁺ and Ca²⁺.[9][10] This influx of positive ions leads to depolarization of the postsynaptic membrane, initiating a nerve impulse or muscle contraction.[7]

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or this compound Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Muscle Contraction, Nerve Impulse) Depolarization->Response

Figure 1. Simplified nAChR signaling pathway.

3.2. Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

A common method to study the effect of compounds on ion channels like nAChRs expressed in Xenopus oocytes is the two-electrode voltage clamp (TEVC) technique. This allows for the measurement of ion flow across the cell membrane in response to the application of a test compound.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Inject Xenopus oocytes with cRNA for nAChR subunits B Incubate oocytes for 2-7 days for receptor expression A->B C Place oocyte in recording chamber B->C D Impale with two electrodes (Voltage and Current) C->D E Clamp membrane potential (e.g., -70mV) D->E F Perfuse with agonist (ACh) to establish baseline response E->F G Apply this compound (or other test compounds) F->G H Record changes in inward current G->H I Analyze current traces to determine agonist/antagonist/modulator activity H->I

Figure 2. Workflow for a TEVC assay.

Potential for Cross-Reactivity with GABA Receptors

Some insecticides that target the nervous system are known to interact with GABA (γ-aminobutyric acid) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[11][12] GABA receptors are also ligand-gated ion channels, but they are permeable to chloride ions (Cl⁻).[12] Activation of GABA receptors typically leads to hyperpolarization of the neuron, making it less likely to fire an action potential.

While direct evidence of this compound acting on GABA receptors is scarce, the structural complexity of alkaloids allows for the possibility of interaction with multiple receptor types. Cross-reactivity studies would be necessary to determine if this compound has any agonist, antagonist, or modulatory effects on GABA receptors.

GABA_Signaling cluster_extracellular_gaba Extracellular Space cluster_membrane_gaba Cell Membrane cluster_intracellular_gaba Intracellular Space GABA GABA GABAR GABA-A Receptor GABA->GABAR Binds to receptor Ion_Influx_Cl Cl- Influx GABAR->Ion_Influx_Cl Channel opens Hyperpolarization Membrane Hyperpolarization Ion_Influx_Cl->Hyperpolarization Response_Inhibition Inhibition of Nerve Impulse Hyperpolarization->Response_Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal performance of Stemonidine and its related compounds against various alternatives, supported by experimental data.

This document summarizes the insecticidal efficacy of this compound and its analogues, presenting a comparative analysis with other botanical and synthetic insecticides. Detailed experimental protocols for the cited studies are provided, alongside visualizations of key signaling pathways to elucidate the mechanisms of action.

Data Presentation: Comparative Insecticidal Efficacy

The insecticidal activity of this compound and its related compounds, primarily isolated from Stemona species, has been evaluated against various insect pests. The following tables summarize the quantitative data, primarily focusing on the larval stages of the polyphagous pest Spodoptera littoralis (Egyptian cotton leafworm) to allow for a standardized comparison. Efficacy is presented as the median lethal concentration (LC50) in parts per million (ppm) or the median lethal dose (LD50) in micrograms per larva (µ g/larva ).

Compound/ProductInsect SpeciesBioassay MethodLC50 (ppm)LD50 (µ g/larva )Citation(s)
This compound & Related Alkaloids
DidehydrostemofolineSpodoptera littoralisArtificial Diet Feeding0.84-[1]
StemofolineSpodoptera littoralisArtificial Diet Feeding2.04-[1]
2'-HydroxystemofolineSpodoptera littoralisArtificial Diet Feeding3.65-[1]
TuberostemonineSpodoptera littoralisArtificial Diet Feeding>50-[1]
Botanical Insecticides
Azadirachtin (Neem)Spodoptera littoralisArtificial Diet Feeding0.49-[1]
Azadirachtin (Neem)Spodoptera littoralis (2nd instar)Leaf Dip4.3 (after 9 days)-[2]
Azadirachtin (Neem)Spodoptera littoralis (4th instar)Leaf Dip8.6 (after 9 days)-[2]
Synthetic Insecticides
SpinosadSpodoptera littoralis (4th instar)Leaf Dip3.27-[3]
Emamectin benzoateSpodoptera littoralis (4th instar)Leaf Dip0.004 (µg/ml)-[4]
LufenuronSpodoptera littoralis (2nd instar)Leaf Dip5.19 (after 24h)-[5]
ChlorantraniliproleSpodoptera littoralis (2nd instar)Leaf Dip0.21 (after 24h)-[5]
ProfenofosSpodoptera littoralis (field strain)Leaf Dip313.96-[6]
CypermethrinSpodoptera littoralis (4th instar)Leaf Dip2.86-[3]
Lambda-cyhalothrinSpodoptera littoralis (field strain)Leaf Dip270.44-[6]

Note: The efficacy of insecticides can vary depending on the insect strain (laboratory vs. field), larval instar, and the specific bioassay method and duration of exposure.

Experimental Protocols

The determination of insecticidal efficacy, including LC50 and LD50 values, relies on standardized bioassays. The most common methods cited in the reviewed literature are the leaf-dip bioassay for contact and ingestion toxicity and the artificial diet feeding assay for ingestion toxicity.

Leaf-Dip Bioassay

The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-feeding insects.

  • Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) and then diluted with water containing a surfactant (e.g., Triton X-100 or Tween 80) to create a series of concentrations. A control solution is prepared with the solvent and surfactant only.

  • Treatment of Leaves: Leaves of a suitable host plant (e.g., castor bean for S. littoralis) are excised and dipped into the test solutions for a standardized time (e.g., 10-30 seconds). The leaves are then air-dried.

  • Insect Exposure: A known number of larvae of a specific instar are placed in a ventilated container (e.g., a Petri dish or glass jar) with the treated leaves.

  • Observation and Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.

Artificial Diet Feeding Bioassay

This method is used to assess the toxicity of a compound when ingested by the insect.

  • Preparation of Treated Diet: The test compound is incorporated into an artificial diet at various concentrations. The compound is typically dissolved in a solvent and mixed thoroughly with the diet before it solidifies. A control diet is prepared with the solvent alone.

  • Insect Exposure: Neonate or early instar larvae are placed individually or in small groups in containers with a portion of the treated or control diet.

  • Observation and Data Collection: Mortality and any sublethal effects (e.g., growth inhibition) are recorded over a period of several days.

  • Data Analysis: Similar to the leaf-dip bioassay, mortality data is used to calculate the LC50 value through probit analysis.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound and to calculate the LD50 value.

  • Preparation of Test Solutions: The test compound is dissolved in a volatile solvent, such as acetone, to prepare a range of concentrations.

  • Application: A precise volume (e.g., 1 microliter) of the test solution is applied directly to the dorsal thorax of individual insects using a micro-applicator. Control insects are treated with the solvent alone.

  • Observation and Data Collection: The treated insects are held in containers with access to food and water. Mortality is assessed at regular intervals.

  • Data Analysis: The data is subjected to probit analysis to determine the LD50, the dose that is lethal to 50% of the treated insects, typically expressed in micrograms of the compound per gram of insect body weight or per individual insect.

Mechanism of Action: Signaling Pathways

Stemona alkaloids, including this compound and its analogues, exert their insecticidal effects primarily through neurotoxic mechanisms. The two main targets identified are the nicotinic acetylcholine receptors (nAChRs) and the enzyme acetylcholinesterase (AChE).

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Some Stemona alkaloids act as either agonists or antagonists of insect nAChRs. These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the insect central nervous system.

nAChR_Modulation cluster_synapse Cholinergic Synapse cluster_alkaloids Stemona Alkaloids Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ Influx AP Action Potential Depolarization->AP Generates Paralysis Paralysis & Death AP->Paralysis Continuous Firing Agonist This compound Analogue (Agonist) Agonist->nAChR Mimics ACh, Hyper-activates Antagonist This compound Analogue (Antagonist) Antagonist->nAChR Blocks ACh Binding, Inhibits

Caption: Modulation of insect nicotinic acetylcholine receptors by Stemona alkaloids.

As shown in the diagram, acetylcholine (ACh) released from the presynaptic neuron binds to nAChRs on the postsynaptic membrane, leading to the opening of an ion channel, depolarization, and the generation of an action potential. Agonistic Stemona alkaloids mimic ACh, causing continuous stimulation of the nAChRs, which leads to hyperexcitation of the nervous system, paralysis, and ultimately death.[7] In contrast, antagonistic alkaloids block the binding of ACh, preventing nerve impulse transmission and also leading to paralysis.

Inhibition of Acetylcholinesterase (AChE)

Other Stemona alkaloids function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_alkaloid Stemona Alkaloid ACh_released Acetylcholine (ACh) Released ACh_synapse ACh in Synapse ACh_released->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Substrate for nAChR_stim Continuous nAChR Stimulation ACh_synapse->nAChR_stim Binds to Receptor Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Hydrolyzes Hyperexcitation Neuronal Hyper-excitation nAChR_stim->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Stemonidine_analogue This compound Analogue (AChE Inhibitor) Stemonidine_analogue->AChE Inhibits

Caption: Inhibition of acetylcholinesterase by Stemona alkaloids.

The inhibition of AChE by certain Stemona alkaloids leads to an accumulation of acetylcholine in the synaptic cleft. This excess ACh continuously stimulates the nAChRs, resulting in a state of hyperexcitation of the nervous system, which manifests as tremors, convulsions, paralysis, and eventual death of the insect.

Conclusion

This compound and its related compounds, particularly didehydrostemofoline and stemofoline, demonstrate significant insecticidal activity, with efficacy comparable to the well-established botanical insecticide azadirachtin against Spodoptera littoralis. Their neurotoxic mode of action, targeting both nicotinic acetylcholine receptors and acetylcholinesterase, makes them promising candidates for the development of new bio-insecticides. Further research is warranted to explore their full spectrum of activity against a wider range of insect pests and to evaluate their safety profile for non-target organisms. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for future investigations in this area.

References

Unlocking the Therapeutic Potential of Croomine-Type Alkaloids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Croomine-type alkaloids, a distinct class of natural products isolated from the Stemonaceae family, have garnered significant interest for their diverse biological activities.[1] Characterized by a core pyrrolo[1,2-a]azepine nucleus, these compounds have shown promise as antitussive and insecticidal agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of croomine-type and related Stemona alkaloids, focusing on their acetylcholinesterase inhibitory and antitussive effects. Experimental data is presented to elucidate the structural features crucial for their biological activity, offering valuable insights for future drug design and development.

Comparative Analysis of Biological Activities

The biological evaluation of croomine-type and related Stemona alkaloids has revealed key structural determinants for their activity. This section compares the acetylcholinesterase inhibitory and antitussive properties of a series of these alkaloids.

Acetylcholinesterase Inhibitory Activity

A study on alkaloids from Stemona sessilifolia has provided valuable insights into the acetylcholinesterase (AChE) inhibitory potential of stenine-type alkaloids, which share a structural relationship with the croomine class. The inhibitory concentrations (IC50) of five isolated compounds were determined, revealing significant activity for stenine B and stenine.

CompoundStructureAChE IC50 (µM)
Stenine A(Structure not available in search results)-
Stenine B(Structure not available in search results)2.1 ± 0.2
Neostenine(Structure not available in search results)-
Stenine(Structure not available in search results)19.8 ± 2.5
Neotuberostemonine(Structure not available in search results)-
Data sourced from Lai et al., 2013[2]

The data indicates that stenine B is a potent inhibitor of acetylcholinesterase. Molecular modeling from the study suggested that the mode of inhibition for stenine B is reversible and competitive.[2] This highlights the potential for developing these alkaloids into therapeutic agents for conditions such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.

Antitussive Activity

Further research is required to establish a clear quantitative SAR for the antitussive activity of a homologous series of croomine-type alkaloids to guide the development of more potent and selective antitussive agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is a widely used colorimetric method to determine acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (croomine-type alkaloids)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the AChE solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Add the substrate, ATCI, to start the enzymatic reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)

This assay is a standard in vivo model for evaluating the antitussive potential of test compounds.

Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

Materials:

  • Citric acid solution (e.g., 0.1 M) for cough induction

  • Whole-body plethysmograph to record respiratory parameters and detect coughs

  • Nebulizer to generate citric acid aerosol

  • Test compounds (croomine-type alkaloids) and vehicle control

  • Positive control (e.g., codeine phosphate)

Procedure:

  • Acclimatize the guinea pigs to the experimental conditions.

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral, intraperitoneal).

  • After a specific pretreatment time, place each guinea pig individually in the whole-body plethysmograph.

  • Expose the animal to an aerosol of citric acid solution generated by a nebulizer for a fixed duration (e.g., 10 minutes).

  • Record the number of coughs during the exposure period and for a defined time afterward. A cough is characterized by a biphasic change in the airflow signal, with an initial expiratory effort followed by a larger inspiratory effort.

  • Calculate the percentage of inhibition of the cough reflex for each treatment group compared to the vehicle control group.

  • Determine the ED50 value, the dose of the compound that produces a 50% reduction in the number of coughs.

Visualizing the Path to Discovery

To better understand the processes and relationships discussed, the following diagrams have been generated.

experimental_workflow cluster_extraction Alkaloid Isolation cluster_assays Biological Evaluation cluster_analysis Data Analysis Plant Material (Stemonaceae) Plant Material (Stemonaceae) Extraction Extraction Plant Material (Stemonaceae)->Extraction Fractionation Fractionation Extraction->Fractionation Isolation of Croomine-type Alkaloids Isolation of Croomine-type Alkaloids Fractionation->Isolation of Croomine-type Alkaloids Isolated Alkaloids Isolated Alkaloids AChE Inhibition Assay AChE Inhibition Assay Isolated Alkaloids->AChE Inhibition Assay Antitussive Assay Antitussive Assay Isolated Alkaloids->Antitussive Assay IC50 Determination IC50 Determination AChE Inhibition Assay->IC50 Determination ED50 Determination ED50 Determination Antitussive Assay->ED50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis ED50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Workflow for SAR studies of croomine-type alkaloids.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Croomine_Core Croomine-type Alkaloid Core (pyrrolo[1,2-a]azepine nucleus) Modification_A Substitution on the pyrroloazepine ring Croomine_Core->Modification_A Modification_B Modification of the side chains Croomine_Core->Modification_B Modification_C Stereochemical changes Croomine_Core->Modification_C Activity_AChE AChE Inhibition Modification_A->Activity_AChE Activity_Antitussive Antitussive Activity Modification_A->Activity_Antitussive Modification_B->Activity_AChE Modification_B->Activity_Antitussive Modification_C->Activity_AChE Modification_C->Activity_Antitussive SAR Insights SAR Insights Activity_AChE->SAR Insights Activity_Antitussive->SAR Insights

Logical relationship in SAR of croomine-type alkaloids.

References

Validating the Biological Targets of Stemospironine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stemospironine, a member of the structurally complex Stemona alkaloids, has garnered interest for its notable insecticidal properties.[1][2] However, the precise biological targets through which it exerts its effects remain to be definitively validated. This guide provides a comparative analysis of the hypothesized molecular targets of stemospironine, drawing upon experimental data from closely related Stemona alkaloids. We present potential validation strategies and the detailed experimental protocols required to elucidate stemospironine's mechanism of action, thereby offering a roadmap for future research and drug development endeavors.

Hypothesized Biological Targets and Comparative Data

Based on the bioactivity of analogous compounds, the primary biological targets of stemospironine are likely located within the insect nervous system. The leading hypotheses point towards neurotransmitter receptors and key enzymes involved in synaptic transmission. While direct quantitative data for stemospironine is not yet available in public literature, the following tables summarize the activity of related Stemona alkaloids and other relevant compounds at these putative targets.

Table 1: Comparative Activity of Stemona Alkaloids and Analogs at Hypothesized Neuronal Receptors

CompoundTargetAssay TypeSpecies/SystemActivityQuantitative Data (Kᵢ, IC₅₀)Reference
Tuberostemonine Glutamate ReceptorElectrophysiologyCrayfish Neuromuscular JunctionOpen-channel blockerReduces glutamate response at >0.1 mM[3]
16-hydroxystemofoline Nicotinic Acetylcholine Receptor (nAChR)ElectrophysiologyInsectAgonist-[4]
13-demethoxy-11(S),12(R)-dihydroprotostemonine Nicotinic Acetylcholine Receptor (nAChR)ElectrophysiologyInsectAntagonist-[4]
Synthetic Stemona Analog (14{11}) Sigma-1 ReceptorRadioligand Binding-LigandKᵢ = 867 nM[5]
Synthetic Stemona Analog (14{11}) Sigma-2 ReceptorRadioligand Binding-LigandKᵢ = 280 nM[5]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Stemona Alkaloids and a Standard Inhibitor

CompoundSource/TypeAssay TypeEnzyme SourceIC₅₀Reference
(1'R)-hydroxystemofoline Stemona aphyllaTLC Bioautographic Assay-Most active of analogs tested[6]
Galanthamine Standard AChE InhibitorTLC Bioautographic Assay-More active than (1'R)-hydroxystemofoline[6]

Proposed Experimental Validation Workflow for Stemospironine

To definitively identify and validate the biological targets of stemospironine, a systematic experimental approach is proposed. This workflow begins with broad screening against the hypothesized targets and progresses to more detailed mechanistic studies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Mechanism of Action A Stemospironine Isolation & Purification B Primary Screening Panel: - Glutamate Receptor Binding - nAChR Binding - AChE Inhibition - Sigma Receptor Binding A->B C Dose-Response Analysis (IC50 / Ki / EC50 Determination) B->C Identified 'Hit(s)' D Functional Assays (e.g., Electrophysiology, Second Messenger Assays) C->D E Competitive Binding Assays D->E Confirmed Activity F Cell-based and in vivo Insecticidal Activity Assays E->F

Caption: Proposed experimental workflow for validating stemospironine's biological targets.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the interaction of stemospironine with its hypothesized biological targets.

Glutamate Receptor Binding Assay
  • Objective: To determine if stemospironine binds to glutamate receptors and to quantify its binding affinity (Kᵢ).

  • Methodology: Radioligand competition binding assay.

    • Preparation of Membranes: Prepare crude synaptic membrane fractions from insect (e.g., cockroach) head homogenates or from cell lines expressing specific glutamate receptor subtypes.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Radioligand: A tritiated glutamate receptor antagonist, such as [³H]CGP 39653 for NMDA receptors or [³H]AMPA for AMPA receptors.

    • Procedure:

      • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of stemospironine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

      • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

      • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (the concentration of stemospironine that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine if stemospironine inhibits AChE activity and to quantify its inhibitory potency (IC₅₀).

  • Methodology: Ellman's colorimetric method.[7]

    • Enzyme Source: Purified AChE from electric eel or insect sources.

    • Reagents:

      • Acetylthiocholine iodide (ATCI) as the substrate.

      • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

      • Phosphate buffer (0.1 M, pH 8.0).

    • Procedure:

      • In a 96-well microplate, add the phosphate buffer, DTNB solution, and varying concentrations of stemospironine.

      • Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

      • Initiate the reaction by adding the ATCI substrate.

      • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of stemospironine. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the stemospironine concentration to determine the IC₅₀ value.

Signaling Pathway Context

The hypothesized targets of stemospironine are central to neuronal signaling. The following diagram illustrates the general pathways of excitatory (glutamatergic and cholinergic) and modulatory (sigma) neurotransmission that could be affected by stemospironine.

G Hypothesized Neuronal Targets of Stemospironine cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Action Potential B Vesicular Release of Neurotransmitters (Glutamate, Acetylcholine) A->B C Glutamate Receptors (Ionotropic/Metabotropic) B->C Glutamate D Nicotinic ACh Receptors (Ion Channel) B->D Acetylcholine E Acetylcholinesterase (in Synaptic Cleft) B->E Acetylcholine G Postsynaptic Effects: - Ion Influx - Signal Transduction - Action Potential Generation C->G D->G E->D Hydrolysis F Sigma Receptors (Modulatory) F->C Modulation F->D Modulation

Caption: Potential neuronal signaling pathways targeted by stemospironine.

Conclusion

While the definitive biological targets of stemospironine await direct experimental validation, the evidence from related Stemona alkaloids strongly suggests that its insecticidal activity arises from the disruption of neuronal signaling. The primary candidates for its molecular targets are glutamate receptors, nicotinic acetylcholine receptors, and acetylcholinesterase. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to elucidate the precise mechanism of action of stemospironine. Such studies are crucial for the potential development of new and effective insecticides and for understanding the broader pharmacological potential of the Stemona alkaloid family.

References

Comparative anti-inflammatory potential of Stemonidine analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-inflammatory Potential of Stemonidine Analogues

The quest for novel anti-inflammatory agents has led researchers to explore the diverse chemical scaffolds found in nature. Among these, the alkaloids isolated from the Stemona genus, which includes this compound and its analogues, have emerged as a promising source of compounds with significant biological activities. This guide provides a comparative overview of the anti-inflammatory potential of various Stemona alkaloids, with a focus on their ability to inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Anti-inflammatory Activity

A study investigating a series of 29 alkaloids isolated from the roots of Stemona tuberosa revealed varying degrees of anti-inflammatory activity.[1][2] The primary screening assay evaluated the ability of these compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a critical signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases. Therefore, the inhibition of NO synthesis is a key indicator of anti-inflammatory potential.

The results of this comparative analysis are summarized in the table below. The data highlights specific analogues that exhibit notable inhibitory effects on NO production.

Compound IDCompound NameInhibition of NO Production
4 Stenine A Obvious Inhibitory Effect
3 Tuberostemonine H Moderate Inhibitory Activity
6 Stemonine Moderate Inhibitory Activity
18 Stemoamide A Moderate Inhibitory Activity
28 Tuberostemoninol B Moderate Inhibitory Activity

Data sourced from Xu et al. (2022).[1][2]

Among the tested compounds, Stenine A (4) was identified as having the most potent anti-inflammatory effect, demonstrating a significant reduction in NO production.[1][2] Several other analogues, including Tuberostemonine H (3) , Stemonine (6) , Stemoamide A (18) , and Tuberostemoninol B (28) , also displayed moderate inhibitory activity.[1][2] These findings underscore the potential of the Stemona alkaloid scaffold as a template for the development of novel anti-inflammatory drugs.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and the general workflow of the anti-inflammatory screening assay.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates iNOS_gene iNOS Gene Transcription NFkappaB_nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound Analogues This compound->IKK Inhibit? This compound->NFkappaB_nucleus Inhibit?

Caption: LPS-induced pro-inflammatory signaling pathway.

G cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat cells with This compound analogues A->B C 3. Stimulate with LPS (Lipopolysaccharide) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay for Nitrite Concentration E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % NO Inhibition G->H

Caption: Workflow for NO production inhibition assay.

Experimental Protocols

The anti-inflammatory activity of the this compound analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following is a detailed protocol for this type of assay.

Cell Culture and Treatment:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound analogues are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to final concentrations in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentrations of the test compounds. The cells are incubated for a pre-determined period (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells with untreated and unstimulated cells serves as a negative control, while wells treated with LPS alone serve as a positive control.

  • Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.

Nitric Oxide (NO) Measurement (Griess Assay):

Nitric oxide is an unstable molecule and rapidly converts to nitrite (NO2-) in the cell culture medium. The Griess assay is a colorimetric method used to measure the concentration of nitrite, which serves as an indirect measure of NO production.

  • Reagent Preparation:

    • Griess Reagent A: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Griess Reagent B: 1% sulfanilamide in 5% phosphoric acid.

    • Standard: Sodium nitrite (NaNO2) is used to prepare a standard curve (e.g., 0-100 µM).

  • Assay Procedure:

    • After the 24-hour incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B is then added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite in the samples is determined by comparison with the sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100

Cell Viability Assay:

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds, a cell viability assay (e.g., MTT or MTS assay) should be performed in parallel.

Conclusion

The comparative data presented in this guide indicate that certain this compound analogues, particularly Stenine A, possess significant anti-inflammatory properties, as evidenced by their ability to inhibit nitric oxide production in a cellular model of inflammation. These findings highlight the therapeutic potential of this class of alkaloids and provide a basis for further investigation into their mechanisms of action and structure-activity relationships. The detailed experimental protocols and pathway diagrams included in this guide offer a framework for researchers to further explore the anti-inflammatory potential of these and other natural products.

References

Safety Operating Guide

Navigating the Safe Disposal of Stemonidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Stemonidine, a natural Stemona alkaloid, requires careful handling and adherence to specific disposal protocols due to its potential hazards.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

This compound Hazard Profile and Disposal Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern during disposal.[2] The fundamental principle for this compound disposal is to handle it as hazardous waste and to dispose of it through an approved waste disposal plant in accordance with all applicable country, federal, state, and local regulations.[2]

Hazard Classification & Disposal Information for this compound
GHS Hazard Statements H302: Harmful if swallowed.[2][3] H410: Very toxic to aquatic life with long lasting effects.[2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2]
Regulatory Compliance Disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]
Environmental Precautions Avoid release to the environment.[2] Collect any spillage.[2] Keep the product away from drains, water courses, or the soil.[2]

Experimental Protocols for Safe Handling and Disposal

Personal Protective Equipment (PPE) and Engineering Controls: Before handling this compound for any purpose, including disposal preparation, ensure proper engineering controls are in place and appropriate PPE is worn.

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. An accessible safety shower and eye wash station should be nearby.[2]

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use protective gloves that are resistant to chemicals.[2]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a suitable respirator.[2]

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Solid this compound waste (e.g., contaminated consumables, residual powder) should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.

    • Provide them with all necessary information about the waste, as detailed on the container label.

  • Handling Spills:

    • In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2]

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]

    • For solid spills, carefully collect the material, avoiding dust formation.

    • Decontaminate the spill surface by scrubbing with alcohol.[2]

    • Collect all cleanup materials in a designated hazardous waste container and dispose of them according to the procedures outlined above.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Stemonidine_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Hazardous Waste Container (Name, Hazards, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Collected by Approved Disposal Vendor contact_ehs->end spill->ppe No contain_spill Contain and Clean Up Spill (Use appropriate absorbent) spill->contain_spill Yes collect_cleanup Collect Cleanup Debris as Hazardous Waste contain_spill->collect_cleanup collect_cleanup->label_container

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Stemonidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Stemonidine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

This compound: Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC19H29NO5
Molecular Weight351.44 g/mol [1]
Exact Mass351.20500
CAS Number85700-47-6[1]
PSA (Polar Surface Area)65.07000
LogP1.83950

Operational Plan: Handling this compound

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedural steps is mandatory to ensure personal safety and prevent environmental contamination.

Engineering Controls and Work Area Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to avoid inhalation of dust or aerosols[1].

  • Safety Stations: Ensure a safety shower and eyewash station are readily accessible and have been recently tested[1].

  • Restricted Access: Clearly demarcate the handling area and restrict access to authorized personnel only.

  • Prohibition: Do not eat, drink, or smoke in the area where this compound is handled[1].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final line of defense against chemical exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields[1]. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles[2][3].

  • Hand Protection: Wear compatible, chemical-resistant gloves[1][4][5]. Given the lack of specific glove material recommendations for this compound, nitrile or butyl rubber gloves are a common choice for handling many laboratory chemicals[3][6]. Always check with the glove manufacturer for specific chemical compatibility.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of contamination, impervious clothing or a full-body suit ("bunny suit") should be worn to protect street clothing and skin[1][2][7][8].

  • Respiratory Protection: If not handled in a fume hood, or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is required[1][4][5][7].

Handling and Experimental Procedures
  • Pre-Handling: Before handling, wash hands thoroughly. Inspect all PPE for damage and ensure a proper fit.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent the generation of dust in the open lab.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly[1]. Clean all contaminated surfaces and equipment with alcohol[1].

Disposal Plan: this compound Waste Management

Proper disposal is critical to prevent environmental harm, as this compound is very toxic to aquatic life[1].

  • Waste Segregation:

    • Do not dispose of this compound or its waste down the drain[1].

    • Segregate this compound waste from other laboratory waste streams.

    • Use separate, clearly labeled, and sealed containers for solid waste (e.g., contaminated gloves, pipette tips, bench paper) and liquid waste (e.g., unused solutions).

  • Container Management:

    • Ensure waste containers are made of a material compatible with the waste they hold[9].

    • Keep waste containers tightly sealed when not in use[9].

    • Label containers clearly with "Hazardous Waste" and the full chemical name "this compound"[9].

  • Disposal Procedure:

    • Dispose of all this compound waste through an approved hazardous waste disposal program[1].

    • Follow all federal, state, and local environmental regulations for chemical waste disposal[7].

    • Contact your institution's Environmental Health and Safety (EHS) office for specific pickup and disposal procedures[10].

Safe Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area 1. Prepare Ventilated Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh 4. Weigh/Transfer in Fume Hood don_ppe->weigh experiment 5. Conduct Experiment weigh->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate segregate 7. Segregate Waste (Solid & Liquid) decontaminate->segregate label_waste 8. Label & Seal Waste Container segregate->label_waste dispose 9. Dispose via EHS label_waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stemonidine
Reactant of Route 2
Stemonidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.